molecular formula C8H11N3O4S B500785 Butyl 5-nitro-1,3-thiazol-2-ylcarbamate

Butyl 5-nitro-1,3-thiazol-2-ylcarbamate

Cat. No.: B500785
M. Wt: 245.26g/mol
InChI Key: WLFKRLGPQVLYMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 5-nitro-1,3-thiazol-2-ylcarbamate is a chemical intermediate of significant interest in medicinal chemistry and drug discovery, particularly for the synthesis and development of novel thiazole-based bioactive molecules. The core structure of this compound incorporates a 5-nitrothiazole ring, a scaffold frequently investigated for its diverse biological activities . Researchers value this moiety for its potential role in modulating cellular targets; for instance, structurally related 5-nitrothiazole derivatives have demonstrated potent anti-infective properties, including activity against protozoal parasites and anaerobic bacteria, by undergoing intracellular enzymatic reduction that generates cytotoxic intermediates . Furthermore, the 2-carbamate functional group on the thiazole ring provides a versatile handle for further chemical modification, enabling its use as a key building block in the construction of more complex pharmacologically active compounds. In a broader research context, thiazole derivatives are recognized for their ability to interact with critical biological targets. Studies on analogous compounds have shown potential in areas such as modulating ATPase activity in P-glycoprotein (P-gp), which is a major focus in overcoming multidrug resistance in cancer cells . The presence of the electron-withdrawing nitro group is a critical structural feature that can influence the molecule's electronic properties and its interaction with enzyme active sites, making it a valuable scaffold for probing biochemical pathways and designing enzyme inhibitors . This compound is intended for use by qualified researchers in the development of new therapeutic agents and as a probe for biological mechanism studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11N3O4S

Molecular Weight

245.26g/mol

IUPAC Name

butyl N-(5-nitro-1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C8H11N3O4S/c1-2-3-4-15-8(12)10-7-9-5-6(16-7)11(13)14/h5H,2-4H2,1H3,(H,9,10,12)

InChI Key

WLFKRLGPQVLYMM-UHFFFAOYSA-N

SMILES

CCCCOC(=O)NC1=NC=C(S1)[N+](=O)[O-]

Canonical SMILES

CCCCOC(=O)NC1=NC=C(S1)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Introduction: The Nitrothiazole Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Butyl 5-nitro-1,3-thiazol-2-ylcarbamate

Abstract: This technical guide provides a comprehensive overview of Butyl 5-nitro-1,3-thiazol-2-ylcarbamate, a nitrothiazole derivative of significant interest in medicinal chemistry and drug development. The document elucidates the compound's physicochemical properties, provides a detailed, mechanistically-grounded synthesis protocol, and explores its postulated biological activities based on the well-established pharmacology of the nitrothiazole scaffold. By synthesizing data from analogous compounds and established biochemical principles, this guide serves as a foundational resource for researchers investigating novel antimicrobial and antiparasitic agents. Experimental workflows for synthesis and preliminary biological evaluation are detailed to facilitate further research and application.

The development of novel therapeutic agents remains a critical challenge, particularly in the face of rising antimicrobial resistance. Heterocyclic compounds are a cornerstone of medicinal chemistry, with the thiazole ring being a prominent pharmacophore in numerous approved drugs.[1] The incorporation of a nitro group (NO₂) onto this scaffold often imparts potent biological activity.[2][3]

The 5-nitro-substituted heterocyclic motif is a well-established "pharmacophore and toxicophore".[2] Its mechanism of action is primarily based on the reductive activation of the nitro group by nitroreductase enzymes, which are prevalent in anaerobic bacteria and certain parasites but less active in mammalian cells. This reduction generates cytotoxic nitroso and superoxide radical species that can covalently damage microbial DNA and proteins, leading to cell death.[3] This selective activation provides a therapeutic window, making nitroaromatic compounds effective agents against a range of pathogens.[2][3] Butyl 5-nitro-1,3-thiazol-2-ylcarbamate belongs to this class of compounds, positioning it as a molecule with significant therapeutic potential worthy of detailed investigation.

Physicochemical Properties

The fundamental properties of Butyl 5-nitro-1,3-thiazol-2-ylcarbamate are summarized below. This data is essential for experimental design, including solvent selection, dosage calculations, and analytical method development.

PropertyValueSource
CAS Registry Number 353255-51-3[4]
Molecular Formula C₈H₁₁N₃O₄S[4]
Molecular Weight 245.26 g/mol [4]
IUPAC Name butyl N-(5-nitro-1,3-thiazol-2-yl)carbamate[4]
Synonyms Carbamic acid, (5-nitro-2-thiazolyl)-, butyl ester[4]
Physical State Solid (predicted)[5]

Synthesis and Mechanistic Rationale

The synthesis of Butyl 5-nitro-1,3-thiazol-2-ylcarbamate is achieved via a nucleophilic acyl substitution. The proposed pathway leverages the nucleophilicity of the exocyclic amine on the 2-amino-5-nitrothiazole precursor.

Synthesis Workflow

The logical flow for the synthesis and purification of the target compound is outlined below. This process ensures the formation of the desired carbamate and its isolation with high purity for subsequent biological assays.

cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_analysis Characterization A Reactant 1: 2-Amino-5-nitrothiazole C Reaction Vessel (Anhydrous Pyridine or ACN with Triethylamine) A->C B Reactant 2: Butyl Chloroformate B->C D Nucleophilic Acyl Substitution C->D Room Temp → Reflux E Crude Product Mixture D->E F Quench with Water/ Aqueous Bicarbonate E->F G Filter Precipitate F->G H Wash with Water G->H I Recrystallization (e.g., from Ethanol/Methanol) H->I J Pure Butyl 5-nitro-1,3- thiazol-2-ylcarbamate I->J K TLC Analysis J->K L NMR (¹H, ¹³C) J->L M Mass Spectrometry (MS) J->M N Purity & Structural Confirmation K->N L->N M->N

Caption: Workflow for Synthesis and Characterization.

Detailed Experimental Protocol: Synthesis of Butyl 5-nitro-1,3-thiazol-2-ylcarbamate

This protocol is based on established methodologies for the acylation of 2-aminothiazoles.[6]

Materials:

  • 5-nitrothiazol-2-amine (1.0 eq)

  • Butyl chloroformate (1.1 eq)

  • Anhydrous Pyridine or Triethylamine (as solvent and base)

  • Dichloromethane (DCM) or Acetonitrile (ACN) (as solvent, optional)

  • 10% Sodium Bicarbonate Solution

  • Deionized Water

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware, magnetic stirrer, and reflux apparatus

Procedure:

  • Reactant Setup: In a round-bottomed flask equipped with a magnetic stir bar and a dropping funnel, dissolve 5-nitrothiazol-2-amine (1.0 eq) in anhydrous pyridine. If using an alternative solvent like ACN, use triethylamine (1.5 eq) as the base. Cool the mixture to 0 °C in an ice bath.

    • Causality: The base (pyridine or triethylamine) is crucial. It neutralizes the HCl generated during the reaction, driving the equilibrium towards the product and preventing protonation of the starting amine, which would render it non-nucleophilic.[7]

  • Acylation: Add butyl chloroformate (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

    • Causality: Slow, cooled addition is a standard precaution to control the exothermic reaction and prevent potential side reactions.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir overnight. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

  • Work-up and Isolation: Pour the reaction mixture into a beaker of ice-cold water or 10% sodium bicarbonate solution to precipitate the crude product.[6]

    • Causality: This step quenches the reaction, neutralizes any remaining acid chloride and the base, and precipitates the organic product, which is typically insoluble in water.

  • Purification: Filter the crude solid using a Buchner funnel and wash it thoroughly with cold deionized water. The dry solid can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield the pure title compound.[6]

    • Self-Validation: The melting point of the recrystallized product should be sharp. Purity can be confirmed by TLC, which should show a single spot.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the molecular weight and fragmentation pattern.

Postulated Biological Activity and Mechanism of Action

While specific biological data for this exact butyl ester is not widely published, its activity can be confidently predicted based on its structural components.

The Nitroreductase-Mediated Mechanism

The primary mechanism of action for nitrothiazoles is contingent on the host's metabolic machinery.

Compound Butyl 5-nitro-1,3- thiazol-2-ylcarbamate (Pro-drug) Enzyme Nitroreductase (e.g., in H. pylori, M. tuberculosis) Compound->Enzyme Enters Cell Radical Generation of Cytotoxic Nitroso & Superoxide Radicals Enzyme->Radical Reductive Activation Target DNA Damage Protein Dysfunction Lipid Peroxidation Radical->Target Death Microbial Cell Death Target->Death

Sources

5-nitrothiazole carbamate derivatives literature review

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Pharmacodynamics, and Therapeutic Applications

Executive Summary

The 5-nitrothiazole carbamate scaffold represents a critical structural class in the development of antimicrobial and antiparasitic therapeutics. While the 5-nitrothiazole core—exemplified by the clinical standard Nitazoxanide (NTZ)—is renowned for its activity against anaerobic pathogens (Giardia, Cryptosporidium, Helicobacter), the carbamate derivatives offer distinct pharmacokinetic advantages. By replacing the amide linker of NTZ with a carbamate functionality, medicinal chemists can modulate lipophilicity, metabolic stability, and prodrug activation rates.

This guide provides a rigorous technical analysis of this chemical class, detailing synthetic pathways, mechanistic underpinnings, and structure-activity relationships (SAR) for researchers in the drug discovery sector.

Chemical Foundation & Rationale

The core pharmacophore consists of a 2-amino-5-nitrothiazole ring linked to a lipophilic tail via a carbamate (urethane) bridge.

  • The Warhead (5-Nitro Group): Essential for biological activity. It acts as an electron acceptor, undergoing bioreduction inside the pathogen to generate toxic radical species.

  • The Linker (Carbamate vs. Amide): Unlike the amide bond in Nitazoxanide, the carbamate bond (

    
    ) alters the hydrogen bond donor/acceptor profile and hydrolytic stability. Carbamates are frequently employed to protect the amine from premature metabolism or to act as prodrugs that release the active amine upon esterase cleavage.
    
Synthetic Architectures

The synthesis of 5-nitrothiazole carbamates generally proceeds via the functionalization of the 2-amino-5-nitrothiazole intermediate. Due to the electron-withdrawing nature of the nitro group at position 5, the amino group at position 2 is weakly nucleophilic, requiring optimized conditions for coupling.

Protocol A: The Chloroformate Coupling (Standard)

This method involves the direct acylation of 2-amino-5-nitrothiazole with alkyl or aryl chloroformates.

Reagents:

  • Substrate: 2-amino-5-nitrothiazole (commercially available).[1]

  • Electrophile: Ethyl chloroformate, Phenyl chloroformate, or Benzyl chloroformate.

  • Base: Pyridine (solvent/base) or Triethylamine (Et3N) in DCM/THF.

  • Conditions: Anhydrous, 0°C to Reflux.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 2-amino-5-nitrothiazole in anhydrous pyridine (approx. 5-10 mL per gram). The solution may be yellow/orange.

  • Activation: Cool the reaction mixture to 0°C in an ice bath to minimize side reactions (e.g., bis-acylation).

  • Addition: Dropwise add 1.1 eq of the appropriate chloroformate (e.g., Ethyl chloroformate) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature. If conversion is incomplete (monitored by TLC/LC-MS), heat to 60°C for 2–4 hours.

  • Work-up: Pour the reaction mixture into ice-cold water (10x volume). The carbamate product typically precipitates as a solid.

  • Purification: Filter the precipitate. Recrystallize from ethanol or purify via silica gel flash chromatography (Hexane/Ethyl Acetate gradient).

Protocol B: The Isocyanate Route (Alternative)

Used when the desired "tail" is an amine derivative or when accessing urea/carbamate hybrids.

  • Formation: React 2-amino-5-nitrothiazole with phosgene or triphosgene to generate the 2-isocyanato-5-nitrothiazole intermediate (highly reactive).

  • Coupling: Quench the isocyanate with an alcohol (

    
    ) to yield the carbamate.
    
Visualization: Synthesis Pathway

Synthesis Start 2-Amino-5-nitrothiazole Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent Alkyl Chloroformate (Cl-CO-OR) Reagent->Inter Base Base (Pyridine/Et3N) Base->Inter HCl Scavenging Product 5-Nitrothiazole Carbamate (Target) Inter->Product Elimination of Cl-

Caption: General synthesis of 5-nitrothiazole carbamates via chloroformate coupling.

Pharmacological Mechanism of Action (MoA)

The mechanism of 5-nitrothiazole carbamates is strictly prodrug-dependent and pathogen-specific . It relies on the unique redox metabolism of anaerobic organisms.

The Nitro-Radical Cascade
  • Entry: The lipophilic carbamate facilitates passive diffusion across the parasite membrane.

  • Activation: The Pyruvate:Ferredoxin Oxidoreductase (PFOR) pathway—found in Giardia, Entamoeba, and Trichomonas—transfers electrons to the nitro group (

    
    ).
    
  • Reduction: The nitro group is reduced to a nitro radical anion (

    
    ).
    
  • Toxicity: This radical is highly reactive. It covalently binds to microbial DNA, proteins, and thiols, causing strand breaks and enzyme inactivation.

  • Selectivity: Mammalian cells lack the PFOR system and have high oxygen tension, which re-oxidizes the nitro radical back to the parent compound (futile cycling), preventing toxicity in the host.

Visualization: Mechanism of Action

MoA cluster_pathogen Anaerobic Pathogen (e.g., Giardia) cluster_host Mammalian Host Cell Drug 5-Nitrothiazole Carbamate (Prodrug) Radical Nitro Radical Anion (NO2•-) Drug->Radical 1e- Reduction (via PFOR) PFOR PFOR / Nitroreductase (Enzyme) PFOR->Radical Damage DNA Fragmentation Protein Adducts Radical->Damage Covalent Binding Death Cell Death Damage->Death HostDrug 5-Nitrothiazole Carbamate Futile Re-oxidation (Futile Cycle) HostDrug->Futile No PFOR O2 Oxygen (O2) Futile->HostDrug O2 Scavenging

Caption: Selective toxicity mechanism driven by PFOR-mediated nitro reduction in anaerobes.

Structure-Activity Relationship (SAR)

The biological potency of carbamate derivatives is modulated by the "R" group attached to the carbamate oxygen.

Structural DomainModificationEffect on Activity
5-Nitro Group Removal (

)
Abolishes Activity. The nitro group is the obligate warhead.
Thiazole Ring Methylation (C4)Variable. 4-methyl analogs often show reduced potency compared to unsubstituted rings due to steric hindrance in the active site.
Carbamate Nitrogen Alkylation (

)
Reduces Activity. The

proton is often involved in H-bonding within the enzyme pocket; substitution here usually decreases potency.
Carbamate Oxygen (R-Group) Ethyl / MethylGood Baseline. Small alkyl groups provide good solubility and moderate activity.
Benzyl / ArylHigh Potency. Bulky lipophilic groups (e.g., benzyl) often improve membrane permeability and activity against M. tuberculosis and Giardia.
PEGylated ChainsImproved Solubility. Reduces potency slightly but significantly improves aqueous solubility and PK profile.
Visualization: SAR Map

SAR Core 5-Nitrothiazole Core Nitro 5-NO2 Group: ESSENTIAL for Redox Toxicity Core->Nitro Ring Thiazole Ring: Scaffold Rigidity Core->Ring Linker Carbamate Linker: Modulates Stability & Lipophilicity Core->Linker Tail Ester Tail (R): Determines Permeability (Alkyl = Good, Aryl = Potent) Linker->Tail

Caption: Key structural determinants of potency in 5-nitrothiazole carbamates.

Biological Profile & Data Summary

The following table summarizes the activity spectrum of representative carbamate derivatives compared to standard nitro-drugs.

Table 1: Comparative Potency (IC50 / MIC)

Compound ClassTarget OrganismActivity RangeNotes
Ethyl N-(5-nitrothiazol-2-yl)carbamate Giardia lamblia

Comparable to Metronidazole; better stability.
Benzyl carbamate derivatives M. tuberculosis

Activity against non-replicating bacteria (latent TB).
Nitazoxanide (Amide Control) Cryptosporidium

Clinical standard; rapid metabolism to tizoxanide.
Phenyl carbamate derivatives T. vaginalis

High potency; potential for topical application.

Key Insight: While the intrinsic potency of carbamates is often similar to the amide (Nitazoxanide), their half-life and metabolic stability are often superior, making them attractive candidates for systemic infections where the amide is cleaved too rapidly.

References
  • Anderson, P. et al. (2016). Evaluating 5-Nitrothiazoles as Trypanocidal Agents. National Institutes of Health (NIH) / PMC. Link

  • Müller, J. et al. (2017). Click Chemistry-Facilitated Structural Diversification of Nitrothiazoles Enhances Antimicrobial Activity against Giardia lamblia. ASM Journals. Link

  • El-Feky, S. et al. (2022).[2][3] Ligand-based design and synthesis of novel N-(5-Nitrothiazol-2-yl)-carboxamido derivatives as potent inhibitors of SARS-CoV-2 main protease. PMC. Link

  • Samadhiya, P. et al. (2010). Synthesis and biological evaluation of 4-thiazolidinone derivatives from 2-amino-5-nitrothiazole as antimicrobial agents. ResearchGate. Link

  • Mason, J.P. & Pollock, R.T. (1950). Preparation and properties of carbamates, nitrocarbamates and their derivatives. Boston University OpenBU. Link

Sources

An In-Depth Technical Guide to Butyl 5-nitro-1,3-thiazol-2-ylcarbamate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Butyl 5-nitro-1,3-thiazol-2-ylcarbamate, a derivative of the medicinally significant 5-nitrothiazole scaffold. Designed for researchers in drug discovery and medicinal chemistry, this document details the compound's core physicochemical properties, proposes a robust synthetic pathway, and explores its potential therapeutic applications based on established structure-activity relationships and the known mechanism of action of the nitroaromatic class.

Introduction: The 5-Nitrothiazole Scaffold in Drug Discovery

The 5-nitrothiazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2][3][4] Its strong electron-withdrawing nature and ability to undergo bioreductive activation make it a cornerstone for developing anti-infective agents.[5][6][7] Anti-infective nitroheterocycles function as prodrugs, requiring the bioactivation of their nitro group to exert their therapeutic effects.[7] This mechanism involves the enzymatic reduction of the nitro group within the target pathogen, leading to the formation of cytotoxic reactive nitrogen species that can damage cellular components like DNA and proteins, ultimately causing cell death.[6][8][9]

This guide focuses on a specific, under-explored derivative: Butyl 5-nitro-1,3-thiazol-2-ylcarbamate. By appending a butyl carbamate moiety to the core 2-amino-5-nitrothiazole structure, we can systematically modulate the compound's physicochemical properties, such as lipophilicity, which may significantly influence its pharmacokinetic and pharmacodynamic profile. This document will serve as a foundational resource for researchers interested in synthesizing, characterizing, and evaluating this promising compound.

Molecular Profile and Physicochemical Properties

The fundamental properties of Butyl 5-nitro-1,3-thiazol-2-ylcarbamate are summarized below. These values are critical for experimental design, dosage calculations, and analytical characterization.

PropertyValueSource
Molecular Formula C₈H₁₁N₃O₄SEaseChem.com
Molecular Weight 245.26 g/mol EaseChem.com
CAS Registry Number 353255-51-3EaseChem.com

Proposed Synthetic Pathway

While a specific, peer-reviewed synthesis for Butyl 5-nitro-1,3-thiazol-2-ylcarbamate is not extensively documented, a reliable synthetic route can be proposed based on well-established carbamate formation reactions from a primary amine. The most direct approach involves the acylation of the starting material, 2-amino-5-nitrothiazole, with butyl chloroformate.

The reaction proceeds via nucleophilic attack of the exocyclic amine of 2-amino-5-nitrothiazole on the electrophilic carbonyl carbon of butyl chloroformate. A non-nucleophilic organic base, such as triethylamine or pyridine, is used to quench the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 2-Amino-5-nitrothiazole Reaction Acylation Reactant1->Reaction Reactant2 Butyl Chloroformate Reactant2->Reaction Solvent Anhydrous Solvent (e.g., THF, DCM) Solvent->Reaction Base Organic Base (e.g., Triethylamine) Base->Reaction Temperature 0°C to Room Temp. Temperature->Reaction Product Butyl 5-nitro-1,3-thiazol-2-ylcarbamate Byproduct Triethylamine HCl Reaction->Product Yields Reaction->Byproduct Forms

Proposed synthesis workflow for Butyl 5-nitro-1,3-thiazol-2-ylcarbamate.
Experimental Protocol (Proposed)

Objective: To synthesize Butyl 5-nitro-1,3-thiazol-2-ylcarbamate from 2-amino-5-nitrothiazole.

Materials:

  • 2-amino-5-nitrothiazole

  • Butyl chloroformate

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-nitrothiazole (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.1 eq) to the solution. Cool the mixture to 0°C in an ice bath.

  • Acylation: Add butyl chloroformate (1.05 eq), diluted in a small volume of anhydrous DCM, dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure Butyl 5-nitro-1,3-thiazol-2-ylcarbamate.

Self-Validation: The identity and purity of the synthesized compound must be confirmed through standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to verify the presence of the butyl group and the integrity of the nitrothiazole carbamate structure.

Scientific Rationale and Potential Therapeutic Applications

The therapeutic potential of this compound is rooted in the well-documented bioactivity of the 5-nitroaromatic core.

Mechanism of Action: A Prodrug Approach

The primary mechanism of action for nitro-heterocyclic drugs is their intracellular reduction to form cytotoxic radicals.[6][8] This bioactivation is typically carried out by nitroreductase enzymes present in anaerobic bacteria and certain parasites, making the compounds selectively toxic to these organisms.[8][9] The resulting reactive nitrogen species induce damage to DNA and other macromolecules, leading to microbial cell death.[6]

Mechanism_of_Action Prodrug Butyl 5-nitro-1,3- thiazol-2-ylcarbamate (Inactive Prodrug) Pathogen Target Pathogen Cell (e.g., Anaerobic Bacteria, Parasite) Prodrug->Pathogen Diffusion Enzyme Nitroreductase Enzyme Pathogen->Enzyme Activation Reductive Activation (Nitro Group Reduction) Enzyme->Activation Catalyzes Radicals Reactive Nitrogen Species (Cytotoxic Radicals) Activation->Radicals Generates Damage Macromolecular Damage (DNA, Proteins) Radicals->Damage Induces Death Cell Death Damage->Death Leads to

Bioactivation pathway of nitro-heterocyclic prodrugs.
Potential Applications

Given this mechanism, Butyl 5-nitro-1,3-thiazol-2-ylcarbamate is a strong candidate for evaluation in several therapeutic areas:

  • Antiparasitic Agent: Derivatives of 5-nitrothiazole are known to be active against various parasites, including Trypanosoma cruzi and Leishmania donovani.[2]

  • Antitubercular Agent: The 5-nitrothiazole scaffold has been successfully exploited to identify potent leads against both replicative and latent Mycobacterium tuberculosis.[1][3]

  • Antibacterial Agent: The core is active against a range of bacteria, particularly anaerobic species.[5] The addition of the butyl carbamate group increases lipophilicity, which may enhance penetration through bacterial cell walls.

  • Anticancer Research: Recent studies have shown that 2-amino-5-nitrothiazole derivatives can inhibit the migration of breast cancer cell lines, suggesting a potential, though less explored, avenue in oncology research.[10]

The introduction of the butyl carbamate side chain is a key structural modification. It is expected to increase the lipophilicity of the molecule compared to the parent 2-amino-5-nitrothiazole. This change can have profound effects on the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to enhanced membrane permeability, improved oral bioavailability, and altered interactions with metabolic enzymes.

Conclusion

Butyl 5-nitro-1,3-thiazol-2-ylcarbamate is a scientifically compelling molecule that merits further investigation. It combines a clinically validated pharmacophore, the 5-nitrothiazole ring, with a lipophilic side chain that can be rationally used to tune its drug-like properties. The proposed synthetic route is straightforward and employs standard organic chemistry techniques, making the compound highly accessible for research purposes. Future studies should focus on the synthesis, purification, and comprehensive in-vitro and in-vivo evaluation of this compound against a panel of relevant pathogens to fully elucidate its therapeutic potential.

References

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC, National Center for Biotechnology Information. [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia MDPI. [Link]

  • The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Metabolic Activation by Micro-organisms. Microbiology Society. [Link]

  • Development of 5-nitrothiazole derivatives: identification of leads against both replicative and latent Mycobacterium tuberculosis. PubMed, National Center for Biotechnology Information. [Link]

  • Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds. PMC, National Center for Biotechnology Information. [Link]

  • Nitro group – Knowledge and References. Taylor & Francis. [Link]

  • The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. PubMed, National Center for Biotechnology Information. [Link]

  • In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. Cellular Therapy and Transplantation. [Link]

  • N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst. Green Chemistry (RSC Publishing). [Link]

  • Development of 5-nitrothiazole derivatives: Identification of leads against both replicative and latent Mycobacterium tuberculosis. ResearchGate. [Link]

  • Synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents. ResearchGate. [Link]

Sources

Thermodynamic Properties of Nitro-Thiazole Carbamates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Properties of Nitro-Thiazole Carbamates Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide[1]

Executive Summary

The nitro-thiazole carbamate scaffold represents a critical intersection in medicinal chemistry, merging the bio-reductive potency of the 5-nitrothiazole core with the physicochemical tunability of the carbamate moiety. While the nitro-thiazole pharmacophore—exemplified by the antiparasitic agent Nitazoxanide (NTZ)—is well-established for its activity against anaerobic pathogens (Giardia, Cryptosporidium, Helicobacter), its therapeutic utility is often rate-limited by solubility and hydrolytic instability.

This guide analyzes the thermodynamic landscape of nitro-thiazole carbamates, focusing on their solid-state energetics, solution-phase behavior, and hydrolytic stability.[1] By understanding these properties, researchers can rationally design prodrugs (e.g., O-carbamoyl tizoxanide derivatives) that optimize oral bioavailability and plasma half-life.

Molecular Architecture & Thermodynamic Baseline[1]

The thermodynamic profile of this class is governed by the interplay between the electron-deficient nitro-thiazole ring and the resonance-stabilized carbamate linkage.[1]

Electronic Effects and Dipole Moments

The 5-nitro group is a strong electron-withdrawing group (EWG).[1] In the context of a thiazole ring, this creates a significant dipole moment and reduces the electron density of the ring nitrogens.

  • Thermodynamic Consequence: This electron deficiency increases the acidity of protons on adjacent amine or amide linkages, influencing

    
     and hydrogen-bond donor capability.[1]
    
  • Carbamate Stabilization: Unlike esters (as seen in Nitazoxanide, which hydrolyzes rapidly), carbamates attached to this scaffold benefit from the resonance delocalization of the nitrogen lone pair. However, the EWG nature of the thiazole can make the carbamate carbonyl more electrophilic, potentially increasing susceptibility to alkaline hydrolysis compared to alkyl carbamates.

Structural Case Study: O-Carbamoyl Tizoxanide

To ground this analysis, we utilize O-carbamoyl tizoxanide derivatives as the primary reference model.[1] These are designed to overcome the rapid deacetylation of Nitazoxanide (NTZ) into its active metabolite, Tizoxanide (TIZ).

Solid-State Thermodynamics[1]

The handling and formulation of nitro-thiazole carbamates are dictated by their crystal lattice energy.[1]

Melting Point and Enthalpy of Fusion ( )

Nitro-thiazole carbamates typically exhibit high melting points (


), indicative of strong intermolecular forces.
  • Data Points:

    • 2-amino-5-nitrothiazole (Precursor):

      
       (dec.)[1]
      
    • Nitazoxanide (Reference):

      
      [2]
      
    • O-Carbamoyl analogs (e.g., FLP-6):

      
      
      
  • Lattice Energy Drivers: The nitro group participates in strong dipole-dipole interactions and

    
    -stacking.[1] The carbamate moiety adds hydrogen bonding capacity (C=O 
    
    
    
    H-N), significantly increasing the enthalpy of fusion compared to simple esters.
Polymorphism

Polymorphism is a critical risk factor.[1] Nitazoxanide is known to exist in multiple forms, with Form I being the stable commercial polymorph (


).[3] Carbamate derivatives, with their increased hydrogen bonding potential, are prone to forming solvates and metastable polymorphs during recrystallization from polar aprotic solvents (DMF, NMP).
  • Recommendation: Thermodynamic solubility measurements must be preceded by Differential Scanning Calorimetry (DSC) to ensure the solid phase remains consistent throughout the assay.

Solution Thermodynamics

Solubility Profiling

Nitro-thiazole carbamates generally fall into BCS Class II or IV (Low Solubility).[1] The high lattice energy described above imposes a high energetic penalty for dissolution (


).

Solvent Hierarchy (at 298 K):

  • NMP / DMF: High solubility (Dipole-dipole interactions break lattice).[1]

  • THF / 1,4-Dioxane: Moderate solubility.[1]

  • Ethanol / Methanol: Low to Moderate (Temperature dependent).[1]

  • Water: Very Low (

    
     typical).[1][4]
    
Lipophilicity (LogP)

The carbamate modification typically increases lipophilicity compared to the parent hydroxy-thiazole (Tizoxanide).

  • Nitazoxanide LogP: ~1.63[1][2]

  • Carbamate Derivative LogP: Typically 2.0 – 3.5 (depending on the N-substituent).[1]

  • Implication: This range is thermodynamically favorable for membrane permeability but necessitates formulation aids (e.g., cyclodextrins, solid dispersions) for dissolution.

Chemical Stability & Hydrolysis Kinetics[1]

The most critical thermodynamic parameter for this class is the Gibbs free energy of hydrolysis (


). The goal of the carbamate design is to raise the activation energy (

) for hydrolysis relative to the ester.
Hydrolysis Mechanism

The hydrolysis of N-thiazolyl carbamates often proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism in alkaline conditions, or a BAc2 (Base-catalyzed Acyl cleavage) mechanism.

  • The Nitro Effect: The 5-nitro group stabilizes the negative charge on the thiazole nitrogen in the transition state. This actually accelerates the breakdown of the leaving group (the thiazole amine) compared to non-nitro analogs.

  • Carbamate vs. Ester: Despite the leaving group effect, the carbamate nitrogen donates electron density to the carbonyl, making it less electrophilic than the ester carbonyl in Nitazoxanide.

  • Result: O-carbamoyl prodrugs demonstrate significantly extended plasma half-lives compared to acetate esters.[1]

Visualization: Degradation Pathway

The following diagram illustrates the degradation pathway of a hypothetical nitro-thiazole carbamate prodrug compared to the ester (Nitazoxanide).

G cluster_0 Prodrug Forms cluster_1 Active Metabolite cluster_2 Elimination NTZ Nitazoxanide (Acetate Ester) TIZ Tizoxanide (Free -OH) NTZ->TIZ Rapid Hydrolysis (Esterase, t1/2 < 6 min) Carbamate Nitro-Thiazole Carbamate Carbamate->TIZ Slow Hydrolysis (Carboxylesterase 1, t1/2 > 60 min) Note1 Carbamate linkage stabilizes prodrug against first-pass hydrolysis. Carbamate->Note1 Gluc Tizoxanide Glucuronide TIZ->Gluc Phase II Metabolism (UGT)

Caption: Comparative hydrolytic stability of Acetate (Nitazoxanide) vs. Carbamate prodrugs yielding Tizoxanide.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Standard saturation does not suffice due to potential polymorphic transitions.[1] This protocol ensures equilibrium.

  • Preparation: Weigh excess Nitro-Thiazole Carbamate (~50 mg) into a crimp-top vial.

  • Solvent Addition: Add 2.0 mL of the target solvent (e.g., pH 7.4 phosphate buffer, 0.1 M HCl, or FaSSIF).

  • Equilibration: Incubate at

    
     with orbital shaking (200 rpm) for 24 hours.
    
  • Sampling (Time 0): Not applicable.

  • Sampling (Time 24h & 48h):

    • Centrifuge at 13,000 rpm for 10 minutes (heated rotor if possible to prevent precipitation).

    • Filter supernatant through a 0.22

      
       PVDF filter (pre-saturated).
      
    • Crucial Step: Analyze the solid pellet by XRPD or DSC to confirm the polymorph has not changed (e.g., from Anhydrous to Hydrate).

  • Quantification: Dilute filtrate with Mobile Phase (Acetonitrile/Water) and analyze via HPLC-UV (Detection

    
     for nitro-thiazole).
    
Protocol B: Hydrolytic Stability Assessment (Pseudo-First Order)

Validates the "prodrug" design claim.

  • Stock Solution: Prepare a 10 mM stock of the carbamate in DMSO.

  • Reaction Matrix: Pre-heat 10 mL of simulated intestinal fluid (SIF, pH 6.8) or human plasma to

    
    .
    
  • Initiation: Spike 10

    
     of stock into the matrix (Final conc: 10 
    
    
    
    ). Vortex for 5 seconds.[1]
  • Monitoring:

    • Withdraw 100

      
       aliquots at 
      
      
      
      min.
    • Quench: Immediately add 300

      
       ice-cold Acetonitrile containing Internal Standard.
      
    • Centrifuge (4000g, 10 min).

  • Analysis: LC-MS/MS monitoring the transition of Parent Carbamate and the appearance of Tizoxanide.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields the half-life:
    
    
    .

Biothermodynamics: Target Binding

The nitro-thiazole moiety functions primarily through a redox mechanism (inhibition of PFOR).[1] However, for carbamate inhibitors targeting enzymes like Fatty Acid Amide Hydrolase (FAAH) or Lysosomal Acid Lipase (LAL) , the thermodynamics of binding are covalent.

  • Mechanism: Nucleophilic attack by the active site Serine on the carbamate carbonyl.[1]

  • Thermodynamics:

    • 
      : Highly exothermic (covalent bond formation).
      
    • 
      : Unfavorable (loss of translational freedom), but compensated by the enthalpy term.
      
    • Irreversibility: Unlike simple competitive inhibitors, the carbamoylation is often slowly reversible or irreversible, meaning

      
       is less relevant than 
      
      
      
      .
Visualization: Synthesis Workflow

A standard workflow for synthesizing these thermodynamically stable carbamates from Tizoxanide.

Synthesis cluster_pathA Path A: Isocyanate cluster_pathB Path B: Chloroformate Start Starting Material: 2-amino-5-nitrothiazole Step1 Acylation/Condensation (Salicylic acid deriv.) Start->Step1 Inter Intermediate: Tizoxanide (TIZ) Step1->Inter RxnA React with R-N=C=O (THF, Et3N, Reflux) Inter->RxnA Urea/Carbamate RxnB React with Cl-CO-O-R (DCM, Pyridine, 0°C) Inter->RxnB Carbonate/Carbamate Product Final Product: Nitro-Thiazole Carbamate RxnA->Product RxnB->Product

Caption: Synthetic routes to stable nitro-thiazole carbamates via Tizoxanide intermediate.

References

  • Wang, X., et al. (2020). Design, Synthesis, and Pharmacokinetic Evaluation of O-Carbamoyl Tizoxanide Prodrugs. Current Pharmaceutical Design.[1] Link

  • Li, Y., et al. (2020). Solubility Determination of Nitazoxanide in Twelve Organic Solvents from T = 273.15 to 313.15 K.[5] Journal of Chemical & Engineering Data.[1][6] Link

  • Cunha, S., et al. (2006). Mechanism of hydrolysis of substituted N-thiazolylcarbamate esters in OH- solutions.[1] Journal of Chemical Research.[1] Link

  • Sriram, D., et al. (2015). Monotropically More Stable Novel Polymorph of Nitazoxanide with Improved Aqueous Solubility.[7] Asian Journal of Chemistry.[1] Link

  • PubChem. Nitazoxanide Compound Summary. National Library of Medicine.[1] Link

Sources

An In-depth Technical Guide to Butyl 5-nitro-1,3-thiazol-2-ylcarbamate: Synthesis, Safety, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Profile and Physicochemical Properties

Butyl 5-nitro-1,3-thiazol-2-ylcarbamate belongs to the family of nitrothiazole derivatives, a class of compounds recognized for their diverse biological activities.[1] The core structure features a thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, which is a common scaffold in many pharmaceutical agents.[2]

Molecular Structure:

  • Chemical Name: Butyl 5-nitro-1,3-thiazol-2-ylcarbamate

  • Synonyms: butyl N-(5-nitro-1,3-thiazol-2-yl)carbamate; Carbamic acid, (5-nitro-2-thiazolyl)-, butyl ester[3]

  • CAS Number: 353255-51-3[3]

  • Molecular Formula: C₈H₁₁N₃O₄S[3]

  • Molecular Weight: 245.26 g/mol [3]

Physicochemical Data Summary:

While experimental data for Butyl 5-nitro-1,3-thiazol-2-ylcarbamate is not extensively published, the properties of the closely related tert-butyl analogue, 1,1-Dimethylethyl N-(5-nitro-2-thiazolyl)carbamate, can provide valuable estimations.[4]

PropertyPredicted Value (for tert-butyl analogue)[4]Unit
Melting Point222°C
Boiling Point328°C
Flash Point165°C
Water Solubility3.20e-3mol/L
LogP (Octanol-Water)1.73
pKa (acidic)7.64
Density1.45g/cm³

These predicted values suggest that Butyl 5-nitro-1,3-thiazol-2-ylcarbamate is likely a solid at room temperature with limited water solubility. Its LogP value indicates a moderate lipophilicity, which is often a desirable trait in drug candidates for cell membrane permeability.

Hazard Analysis and Safe Handling

Given the absence of a specific SDS, a thorough hazard analysis must be conducted based on the reactive moieties within the molecule, namely the nitrothiazole core. The primary precursor, 2-Amino-5-nitrothiazole, provides a strong basis for this assessment.

GHS Classification (Inferred):

Based on the data for 2-Amino-5-nitrothiazole, the following hazards should be anticipated:

  • Acute Toxicity: May be harmful if swallowed or inhaled.[5][6]

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Sensitization: May cause an allergic skin reaction.

  • Carcinogenicity: Considered a questionable carcinogen with experimental data suggesting tumorigenic effects.[5]

  • Reactivity: Nitro compounds can be reactive and may be sensitive to heat, light, and strong oxidizing agents.[5][7][8] When heated to decomposition, it may emit toxic fumes of nitrogen oxides and sulfur oxides.[5][6]

Personal Protective Equipment (PPE) and Engineering Controls:

A rigorous approach to safety is paramount when handling this compound.

  • Ventilation: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[7]

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile) should be worn.

  • Skin and Body Protection: A lab coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[8]

Storage and Handling:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][9]

  • Protect from light, heat, and moisture.[5][7][9]

  • Keep away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5][8]

Spill and Disposal Procedures:

  • In case of a spill, dampen the solid material with a suitable solvent (e.g., 5% acetic acid for 2-Amino-5-nitrothiazole) before carefully transferring it to a sealed container for disposal.[6]

  • Dispose of waste in accordance with local, state, and federal regulations.

Synthesis Protocol: A Self-Validating Workflow

The synthesis of Butyl 5-nitro-1,3-thiazol-2-ylcarbamate can be achieved through the reaction of 2-Amino-5-nitrothiazole with butyl chloroformate. This is a standard procedure for the formation of carbamates from amines.[10] The following protocol is a generalized procedure that should be optimized for specific laboratory conditions.

Diagram of Synthetic Workflow:

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product 2-Amino-5-nitrothiazole 2-Amino-5-nitrothiazole Reaction_Vessel Reaction at 0°C to Reflux 2-Amino-5-nitrothiazole->Reaction_Vessel Butyl_chloroformate Butyl Chloroformate Butyl_chloroformate->Reaction_Vessel Base Base (e.g., Pyridine or Triethylamine) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., Pyridine, CHCl3) Solvent->Reaction_Vessel Quenching Quench with Water/Ice Reaction_Vessel->Quenching After reaction completion Filtration Filtration Quenching->Filtration Recrystallization Recrystallization (e.g., from Ethanol) Filtration->Recrystallization Final_Product Butyl 5-nitro-1,3-thiazol-2-ylcarbamate Recrystallization->Final_Product

Caption: Synthetic workflow for Butyl 5-nitro-1,3-thiazol-2-ylcarbamate.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-5-nitrothiazole (1 equivalent) in a suitable anhydrous solvent such as pyridine or chloroform.[10]

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Addition of Reagents: Slowly add a basic catalyst, such as triethylamine (if not using pyridine as the solvent), followed by the dropwise addition of butyl chloroformate (1.1 equivalents).[10]

  • Reaction: Allow the reaction to stir at 0°C for approximately 1.5 hours, then warm to room temperature for 30 minutes. Following this, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).[10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If pyridine was used as the solvent, remove it under reduced pressure. Quench the reaction by carefully pouring the mixture into ice-water.[10]

  • Isolation: The solid product should precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final Butyl 5-nitro-1,3-thiazol-2-ylcarbamate.[10]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale and Potential Applications in Drug Discovery

The incorporation of a nitro group into a heterocyclic scaffold is a well-established strategy in medicinal chemistry to develop antimicrobial agents.[1] Nitro compounds often exert their biological effects through reduction to toxic intermediates that can damage cellular macromolecules like DNA.[1] The thiazole ring itself is a privileged structure in drug design, known to interact with various biological targets.[11]

Potential Signaling Pathways and Mechanisms of Action:

The nitrothiazole moiety suggests that Butyl 5-nitro-1,3-thiazol-2-ylcarbamate could be investigated for a range of therapeutic applications, particularly as an antimicrobial agent.

MechanismOfAction Compound Butyl 5-nitro-1,3-thiazol-2-ylcarbamate Activation Intracellular Reduction of Nitro Group Compound->Activation Enters bacterial cell Reactive_Intermediates Generation of Nitroso and Superoxide Species Activation->Reactive_Intermediates DNA_Damage Covalent Binding to DNA Reactive_Intermediates->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Postulated mechanism of antimicrobial action.

The carbamate functional group can modulate the physicochemical properties of the parent molecule, such as solubility and membrane permeability, and may also influence its metabolic stability. This makes Butyl 5-nitro-1,3-thiazol-2-ylcarbamate an interesting candidate for further investigation in antimicrobial drug discovery programs.

Conclusion

Butyl 5-nitro-1,3-thiazol-2-ylcarbamate is a compound with significant potential in the field of medicinal chemistry. While a dedicated Safety Data Sheet is not currently available, a comprehensive understanding of its hazards and safe handling can be achieved by analyzing its constituent functional groups and precursor molecules. The synthetic protocol outlined provides a clear and logical pathway for its preparation, and the rationale for its potential biological activity is well-grounded in established medicinal chemistry principles. As with any novel compound, researchers should proceed with caution, employing rigorous safety measures and thorough analytical characterization.

References

  • 2-Amino-5-nitrothiazole: Properties, Uses, Safety, and Supplier Information | High Purity Chemical Compound China. (n.d.). Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2010). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Journal of the Chemical Society of Pakistan, 38(02), 358-368.
  • PubChem. (n.d.). 2-Amino-5-nitrothiazole. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis, characterization and antimicrobial evaluation of some thiazole-derived carbamates, semicarbazones, amides and carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate. Retrieved from [Link]

  • EPA. (n.d.). 1,1-Dimethylethyl N-(5-nitro-2-thiazolyl)carbamate Properties. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Retrieved from [Link]

  • PMC. (2025, August 18). Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. Retrieved from [Link]

  • MDPI. (2025, July 21). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

  • MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2016, August 10). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. Retrieved from [Link]

Sources

Steric and Metabolic Divergence: A Technical Analysis of n-Butyl vs. tert-Butyl Thiazolylcarbamates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the critical structural, synthetic, and pharmacological distinctions between n-butyl and tert-butyl thiazolylcarbamates. While both share the core thiazole scaffold common in agrochemical fungicides (e.g., ethaboxam analogs) and antimitotic agents, the alkyl substituent dictates their binding kinetics, metabolic fate, and synthetic accessibility. This guide is designed for medicinal chemists and lead optimization scientists.

Physicochemical & Structural Divergence[1]

The transition from a linear n-butyl to a branched tert-butyl group induces profound changes in the molecule's spatial occupancy and lipophilicity profile.

Steric Parameters and Flexibility
  • n-Butyl (Linear): Possesses high conformational entropy. The chain can adopt multiple gauche and anti conformations, allowing it to "snake" into narrow hydrophobic clefts within the target protein (typically

    
    -tubulin). However, this flexibility incurs an entropic penalty upon binding.
    
  • tert-Butyl (Branched): A rigid, spherical moiety. It acts as a "steric anchor," locking the conformation. It possesses a significantly higher Taft steric parameter (

    
    ) compared to the n-butyl group. This bulk can enhance selectivity but may prevent binding if the hydrophobic pocket is sterically restricted.
    
Lipophilicity (LogP)

While both groups add hydrophobicity, their impact on solvation differs.

  • n-Butyl: Increases logP through surface area extension.

  • tert-Butyl: Increases logP but with a smaller solvent-accessible surface area (SASA) relative to its carbon count, often resulting in higher effective lipophilicity in compact binding sites.

Parametern-Butyl Thiazolylcarbamatetert-Butyl Thiazolylcarbamate
Topology Linear, Flexible (

chain)
Spherical, Rigid (Quaternary

)
Synthetic Reagent n-Butyl ChloroformateDi-tert-butyl dicarbonate (

)
Metabolic Liability

and

Oxidation
Hydroxylation of methyl groups
Entropic Cost High (must freeze conformers)Low (pre-organized)

Synthetic Divergence: The Chloroformate vs. Anhydride Split

A critical technical distinction lies in the installation of the carbamate moiety. One cannot simply swap alkyl halides; the stability of the reagents dictates the pathway.

The Instability of tert-Butyl Chloroformate

Unlike n-butyl chloroformate, tert-butyl chloroformate is thermally unstable and decomposes into isobutylene,


, and HCl even at low temperatures. Therefore, the standard chloroformate acylation protocol used for n-butyl analogs fails for tert-butyl derivatives.
Synthetic Pathways (DOT Visualization)

SynthesisPathways Start 2-Aminothiazole Scaffold nBu_Reagent Reagent: n-Butyl Chloroformate (Base: Pyridine/TEA) Start->nBu_Reagent Path A (Acylation) tBu_Reagent Reagent: Boc2O (Di-tert-butyl dicarbonate) (Cat: DMAP) Start->tBu_Reagent Path B (Boc Protection) nBu_Product n-Butyl Thiazolylcarbamate nBu_Reagent->nBu_Product Nucleophilic Substitution Note CRITICAL: t-Butyl Chloroformate is UNSTABLE nBu_Reagent->Note tBu_Product tert-Butyl Thiazolylcarbamate (Boc-protected amine) tBu_Reagent->tBu_Product Addition- Elimination tBu_Reagent->Note

Figure 1: Divergent synthetic pathways required due to reagent stability profiles.

Experimental Protocols

Protocol A: Synthesis of n-Butyl Thiazol-4-ylcarbamate

This protocol utilizes the stability of primary alkyl chloroformates.

  • Preparation: Charge a flame-dried round-bottom flask with 2-aminothiazole (1.0 equiv) and anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Pyridine (1.2 equiv) or Triethylamine (1.5 equiv) and cool the mixture to 0°C under

    
     atmosphere.
    
  • Acylation: Dropwise add n-butyl chloroformate (1.1 equiv) over 15 minutes. The exotherm must be controlled to prevent bis-acylation.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Protocol B: Synthesis of tert-Butyl Thiazol-4-ylcarbamate

This protocol circumvents the unstable chloroformate by using Boc-anhydride.

  • Preparation: Dissolve 2-aminothiazole (1.0 equiv) in THF or Dioxane (0.2 M).

  • Catalysis: Add Di-tert-butyl dicarbonate (

    
    )  (1.2 equiv). Add a catalytic amount of DMAP  (4-dimethylaminopyridine, 0.1 equiv) to accelerate the sluggish nucleophilic attack of the thiazole amine.
    
  • Reaction: Stir at RT for 12–18 hours. If conversion is low, heat to 50°C.

    • Note: Thiazole amines are less nucleophilic than standard anilines; DMAP is crucial.

  • Workup: Concentrate the solvent. Redissolve in EtOAc and wash with 0.1 M HCl (rapidly, to remove DMAP without deprotecting the Boc group) followed by brine.

  • Purification: Silica gel chromatography is usually required as excess

    
     may remain.
    

Biological Implications (SAR) & Mode of Action

Thiazolylcarbamates typically target


-tubulin , inhibiting microtubule polymerization (similar to benzimidazoles like benomyl).
Binding Site Fit
  • n-Butyl: The flexible chain allows the molecule to adapt to the colchicine binding site . It can extend into the hydrophobic channel. However, if the channel is shallow, the tail may be exposed to solvent, reducing affinity.

  • tert-Butyl: The bulky group demands a wide hydrophobic pocket. If the pocket accommodates it, the tert-butyl group provides a high-affinity "lock" via van der Waals interactions, often displacing water molecules more effectively than the linear chain.

Metabolic Stability (ADME)

The alkyl group determines the metabolic soft spots.

Metabolism cluster_nBu n-Butyl Metabolism cluster_tBu tert-Butyl Metabolism nBu n-Butyl Chain (-CH2-CH2-CH2-CH3) Ox1 Omega Oxidation (Terminal Alcohol) nBu->Ox1 CYP450 Ox2 Beta Oxidation (Chain Shortening) nBu->Ox2 tBu tert-Butyl Group (-C(CH3)3) Hydrox Hydroxylation (-C(CH3)2(CH2OH)) tBu->Hydrox CYP3A4 CYP2C9 Stable Resistant to Beta-Oxidation tBu->Stable

Figure 2: Metabolic divergence. n-butyl is prone to chain shortening/oxidation, while tert-butyl is prone to specific hydroxylation but blocks chain degradation.

  • n-Butyl Liability: Susceptible to

    
    -oxidation (at the terminal methyl) and 
    
    
    
    hydroxylation. It can also undergo rapid degradation via metabolic pathways similar to fatty acid oxidation.
  • tert-Butyl Liability: Generally more metabolically stable, increasing the drug's half-life (

    
    ).[1] However, it is not immune; it is a known substrate for CYP3A4  and CYP2C9 , which hydroxylate one of the methyl groups to form a stable alcohol metabolite. This hydroxylation often retains biological activity but increases polarity, aiding clearance.
    

References

  • Synthesis of Thiazole-Derived Carbamates Source: Journal of King Saud University - Science Context: Detailed protocols for alkyl chloroformate reactions with 2-aminothiazoles. URL:[Link]

  • Metabolically Stable tert-Butyl Replacement Source: Journal of Medicinal Chemistry (NIH/PMC) Context: Analysis of tert-butyl metabolic liabilities (hydroxylation) and strategies for stabilization.[1][2] URL:[Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents Source: NIH/PMC Context: SAR studies of thiazole derivatives and their activity as tubulin polymerization inhibitors.[3][4] URL:[Link]

  • Mitsunobu-based Synthesis of Thiocarbamates Source: Synthesis (Organic Chemistry Portal) Context: Alternative synthetic routes for thiocarbamates avoiding chloroformates.[5] URL:[Link]

Sources

Methodological & Application

Synthesis of Butyl 5-nitro-1,3-thiazol-2-ylcarbamate from 2-amino-5-nitrothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Butyl 5-nitro-1,3-thiazol-2-ylcarbamate

Abstract

This application note details the synthesis of Butyl 5-nitro-1,3-thiazol-2-ylcarbamate (also referred to as the butyl carbamate derivative of 2-amino-5-nitrothiazole). The protocol utilizes a nucleophilic acyl substitution reaction between 2-amino-5-nitrothiazole (ANT) and butyl chloroformate under basic conditions. This method is optimized for laboratory-scale preparation (1–10 g), prioritizing yield, purity, and safety. The resulting carbamate moiety is a critical pharmacophore in medicinal chemistry, often serving as a prodrug motif or a lipophilic modulator for nitrothiazole-based antimicrobials.

Introduction & Scientific Context

2-amino-5-nitrothiazole is a privileged scaffold in drug discovery, serving as the precursor to the FDA-approved antiprotozoal Nitazoxanide .[1] While the acetyl derivative is most common, carbamate analogs are increasingly investigated to modulate solubility, metabolic stability, and lipophilicity.

The synthesis presents a specific challenge: Solubility . The nitro group at the 5-position strongly withdraws electrons, reducing the nucleophilicity of the 2-amino group and rendering the starting material sparingly soluble in non-polar solvents. This protocol overcomes these barriers by utilizing a Pyridine-assisted acylation , where pyridine acts as both a solubilizing agent and a proton scavenger (base).

Key Reaction Parameters
ParameterSpecificationReason
Reaction Type Nucleophilic Acyl SubstitutionFormation of carbamate linkage (-NH-CO-O-).[1]
Limiting Reagent 2-amino-5-nitrothiazoleThe heterocyclic core is the high-value intermediate.
Electrophile Butyl ChloroformateProvides the butyl carbamate tail.
Solvent/Base Pyridine (anhydrous)Solubilizes ANT; scavenges HCl byproduct.
Temperature

Controls exotherm; prevents bis-acylation.

Reaction Mechanism

The reaction proceeds via an addition-elimination pathway. The lone pair on the thiazole amine attacks the carbonyl carbon of the chloroformate. The resulting tetrahedral intermediate collapses, expelling the chloride ion. Pyridine neutralizes the generated HCl, driving the equilibrium forward.

ReactionMechanism ANT 2-Amino-5-nitrothiazole (Nucleophile) Inter Tetrahedral Intermediate ANT->Inter Attack on C=O BuCl Butyl Chloroformate (Electrophile) BuCl->Inter Prod Butyl 5-nitro-1,3-thiazol-2-ylcarbamate (Target) Inter->Prod Cl- Elimination Byprod Pyridine-HCl Inter->Byprod H+ Transfer

Figure 1: Mechanistic pathway for the carbamoylation of 2-amino-5-nitrothiazole.

Safety & Hazards

  • 2-amino-5-nitrothiazole: Suspected carcinogen and mutagen. Handle in a fume hood with double nitrile gloves.

  • Butyl Chloroformate: Toxic, lachrymator, and corrosive. Reacts with moisture to form HCl. Store in a refrigerator.

  • Pyridine: Flammable, noxious odor, reproductive toxin.

Materials & Equipment

Reagents:

  • 2-amino-5-nitrothiazole (CAS: 121-66-4) – >98% purity.[2]

  • Butyl chloroformate (CAS: 592-34-7) – 98%.

  • Pyridine (Anhydrous) – stored over KOH or molecular sieves.

  • Dichloromethane (DCM) – for extraction (optional).

  • Ethanol (95%) – for recrystallization.

  • HCl (1M) – for quenching.

Equipment:

  • Three-neck round-bottom flask (100 mL or 250 mL).

  • Addition funnel (pressure-equalizing).

  • Inert gas line (Nitrogen or Argon).

  • Ice-water bath.[3]

  • Magnetic stirrer.

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Step 1: Preparation of the Reaction Mixture
  • Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solubilization: Charge the flask with 2-amino-5-nitrothiazole (1.45 g, 10.0 mmol) .

  • Add anhydrous Pyridine (15 mL) .

    • Note: The starting material is yellow/orange. Stir vigorously at Room Temperature (RT) for 10-15 minutes. Complete dissolution is ideal but a fine suspension is acceptable as it will dissolve during reaction.

  • Cooling: Cool the mixture to

    
      using an ice-water bath.
    
Step 2: Acylation
  • Reagent Prep: Dilute Butyl chloroformate (1.50 g, ~1.4 mL, 11.0 mmol, 1.1 eq) in a small amount of anhydrous DCM (5 mL) or add neat if using a high-precision syringe.

  • Addition: Add the chloroformate dropwise over 20–30 minutes .

    • Critical: Maintain internal temperature below

      
       to prevent side reactions.
      
  • Reaction: Once addition is complete, allow the reaction to stir at

    
     for 30 minutes, then remove the ice bath and allow to warm to Room Temperature .
    
  • Monitoring: Stir at RT for 3–6 hours . Monitor by TLC (Mobile phase: 50% Ethyl Acetate / 50% Hexane). The starting amine (

    
    ) should disappear, and a less polar spot (carbamate, 
    
    
    
    ) should appear.
Step 3: Workup & Isolation
  • Quench: Pour the reaction mixture slowly into 100 mL of ice-cold water containing 5 mL of 1M HCl .

    • Reasoning: The water hydrolyzes excess chloroformate; the acid neutralizes the pyridine, keeping it in the aqueous phase as pyridinium chloride.

  • Precipitation: The product is hydrophobic and should precipitate as a pale yellow/cream solid. Stir the aqueous slurry for 30 minutes to ensure complete granulation.

  • Filtration: Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with:

    • Water (

      
      ) – to remove pyridinium salts.
      
    • Cold dilute HCl (0.1M,

      
      ) – to ensure removal of unreacted amine.
      
    • Cold Hexane (

      
      ) – to remove lipophilic impurities.
      
Step 4: Purification
  • Recrystallization: Transfer the crude solid to a flask. Recrystallize from hot Ethanol (95%) or an Ethanol/Water mixture.

    • Dissolve in minimum boiling ethanol.

    • If insoluble particles remain, filter hot.

    • Cool slowly to RT, then to

      
      .
      
  • Drying: Dry the crystals in a vacuum oven at

    
     for 12 hours.
    

Workflow Diagram

ProtocolWorkflow Start Start: 10 mmol ANT in 15 mL Pyridine Cool Cool to 0°C Start->Cool Add Add Butyl Chloroformate (Dropwise, 30 min) Cool->Add React Stir at RT (3-6 Hours) Add->React Quench Quench in Ice Water/HCl (Precipitation) React->Quench Filter Filter & Wash (H2O, dilute HCl) Quench->Filter Purify Recrystallize (Ethanol) Filter->Purify Final Final Product: Butyl 5-nitro-1,3-thiazol-2-ylcarbamate Purify->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & Expected Data

TechniqueExpected Signal/ObservationInterpretation
Appearance Pale yellow to cream crystalline solidTypical of nitrothiazole derivatives.
Melting Point

(Estimated)
Compare to ANT (

dec). Carbamates usually melt lower than the parent amine.
IR Spectroscopy

(NH stretch)

(C=O carbamate)

(NO2)
Confirms carbamate formation and retention of nitro group.
1H NMR (DMSO-d6)

(br s, 1H, NH)

(s, 1H, Thiazole C4-H)

(t, 2H, O-CH2)

(Butyl chain)
Diagnostic downfield shift of NH and presence of aliphatic butyl signals.

Troubleshooting & Optimization

  • Low Yield / Incomplete Reaction:

    • Cause: Poor solubility of ANT.

    • Solution: Gently heat the Pyridine/ANT mixture to

      
      before cooling to 
      
      
      
      to ensure fine dispersion. Alternatively, add a catalytic amount of DMAP (4-dimethylaminopyridine).
  • Oily Product:

    • Cause: Presence of unreacted chloroformate or pyridine impurities.

    • Solution: Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization. Ensure the HCl wash in the workup was sufficient to remove all pyridine.

  • Bis-acylation:

    • Cause: Excess reagent or high temperature.

    • Solution: Strictly control stoichiometry (1.1 eq) and keep the reaction cold during addition.

References

  • PubChem. (n.d.). 2-Amino-5-nitrothiazole | C3H3N3O2S.[4][5][6][7] National Library of Medicine. Retrieved October 24, 2025, from [Link]

  • Rossignol, J. F., & Cavier, R. (1976).[1] New derivatives of 2-benzamido-5-nitrothiazoles. U.S. Patent 3,950,351. (Foundational chemistry for Nitazoxanide/Tizoxanide synthesis).

  • Siddiqui, N., et al. (2011). Synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents. Arabian Journal of Chemistry. Retrieved from [Link]

  • Mahmoud, A. M., et al. (2022).[8] Ligand-based design, synthesis, computational insights, and in vitro studies of novel N-(5-Nitrothiazol-2-yl)-carboxamido derivatives. Journal of Molecular Structure. (Describes general acylation protocols for ANT).

Sources

Application Note: A Validated Protocol for the Carbamoylation of 2-Amino-5-nitrothiazole for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the N-(5-nitrothiazol-2-yl)urea Scaffold

The 2-amino-5-nitrothiazole core is a privileged scaffold in medicinal chemistry. It is the central pharmacophore of the broad-spectrum antiparasitic and antibacterial drug Nitazoxanide (NTZ)[1][2]. The potent biological activity and unique mechanism of action of NTZ, which is not dependent on the metabolic reduction of its nitro group, have inspired extensive research into its derivatives[1]. Derivatives of 2-amino-5-nitrothiazole have demonstrated a wide array of pharmacological activities, including anticancer, antimycobacterial, and anti-inflammatory properties, making this scaffold a valuable starting point for drug discovery programs[3][4][5].

Carbamoylation—the introduction of a carbamoyl group (R₂NC(O)-)—is a key strategy in drug design for the synthesis of ureas and carbamates. The resulting urea linkage is a highly stable, non-hydrolyzable bioisostere of the amide bond[6]. Its hydrogen bonding capabilities, featuring both a donor (N-H) and an acceptor (C=O), allow it to form robust and specific interactions with biological targets such as enzymes and receptors[6].

This application note provides a comprehensive and validated protocol for the synthesis of N-(5-nitrothiazol-2-yl)urea derivatives through the carbamoylation of 2-amino-5-nitrothiazole. We will delve into the mechanistic principles, provide a detailed step-by-step methodology, and offer insights into process optimization and characterization, enabling researchers to reliably generate compound libraries for screening and lead optimization.

Mechanistic Rationale and Reaction Principles

The synthesis of N-(5-nitrothiazol-2-yl)ureas is achieved via the nucleophilic addition of 2-amino-5-nitrothiazole to an isocyanate (R-N=C=O).

The Core Mechanism: The reaction hinges on the lone pair of electrons on the exocyclic amino nitrogen of the thiazole attacking the highly electrophilic carbonyl carbon of the isocyanate. This forms a tetrahedral intermediate which rapidly rearranges to the stable urea product.

Causality of Reagent Choice and Conditions:

  • Regioselectivity: 2-Aminothiazole possesses two potentially nucleophilic nitrogen atoms: the exocyclic amino group (at C2) and the endocyclic thiazole ring nitrogen (at N3). The reaction proceeds selectively at the exocyclic amino group. This is because the strong electron-withdrawing effect of the nitro group at the C5 position significantly reduces the electron density of the thiazole ring, thereby decreasing the nucleophilicity of the endocyclic nitrogen. Consequently, the exocyclic amino group remains the more reactive nucleophile. Studies on related 2-amino-2-thiazolines have explored this endo- vs. exo-acylation, highlighting the subtle factors that can influence regioselectivity[7][8].

  • Anhydrous Conditions: Isocyanates are highly reactive and susceptible to hydrolysis by water, which would lead to the formation of an unstable carbamic acid that decomposes into an amine and carbon dioxide. This side reaction consumes the isocyanate, reducing the yield of the desired product. Therefore, the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is critical for success.

  • Role of Base: While the reaction can proceed without a catalyst, the addition of a non-nucleophilic base like triethylamine (TEA) or pyridine is often beneficial. The base can serve two purposes: it can deprotonate the amino group, enhancing its nucleophilicity for a faster reaction, or act as a scavenger for any acidic impurities (such as HCl from the synthesis of the isocyanate) that might protonate and deactivate the starting amine[9].

Reaction Mechanism Diagram

Caption: General reaction scheme for the carbamoylation of 2-amino-5-nitrothiazole.

Detailed Experimental Protocol

This protocol is a robust starting point that can be adapted for various substituted isocyanates.

Materials and Equipment
Reagents & Solvents Grade Supplier Notes
2-Amino-5-nitrothiazole≥98%Standard chemical supplierStore in a cool, dark place.
Substituted Isocyanate (e.g., Phenyl isocyanate)≥98%Standard chemical supplierHandle with extreme care.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentStandard chemical supplierUse a freshly opened bottle or from a solvent purification system.
Triethylamine (TEA)≥99%, redistilledStandard chemical supplierStore over KOH pellets.
Ethyl AcetateACS GradeStandard chemical supplierFor TLC and chromatography.
HexanesACS GradeStandard chemical supplierFor TLC and chromatography.
Deionized WaterN/AIn-houseFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)N/AStandard chemical supplierFor drying.
Equipment
Three-neck round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Condenser
Dropping funnel
Nitrogen/Argon gas inlet and bubbler
Thermometer
Ice bath
TLC plates (Silica gel 60 F₂₅₄)
Rotary evaporator
Buchner funnel and filter flask
Melting point apparatus
Safety Precautions
  • 2-Amino-5-nitrothiazole: May be harmful if ingested, inhaled, or absorbed through the skin. It is listed as a potential animal carcinogen. It can cause irritation[10].

  • Isocyanates: Highly toxic, potent respiratory sensitizers, and lachrymators. All manipulations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (nitrile gloves are suitable).

Step-by-Step Synthesis Procedure

1. Reaction Setup:

  • Assemble a dry three-neck flask equipped with a magnetic stir bar, a condenser with a nitrogen inlet, a rubber septum, and a thermometer.

  • Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

2. Reagent Preparation:

  • In the reaction flask, add 2-amino-5-nitrothiazole (e.g., 1.45 g, 10.0 mmol).

  • Add anhydrous THF (40 mL) via syringe. Stir the mixture to dissolve the solid. Some gentle warming may be required.

  • Add triethylamine (e.g., 1.5 mL, 11.0 mmol, 1.1 eq) to the solution via syringe.

  • Cool the flask to 0 °C using an ice bath.

3. Carbamoylation Reaction:

  • In a separate dry vial, dissolve the chosen isocyanate (e.g., phenyl isocyanate, 1.19 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL).

  • Draw this isocyanate solution into a syringe and add it dropwise to the stirred thiazole solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C. Slow addition is crucial to control the reaction exotherm.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

4. Reaction Monitoring:

  • Let the reaction stir at room temperature for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexanes). The starting material is typically a yellow spot, and the product will appear as a new, often less polar, spot. The reaction is complete when the 2-amino-5-nitrothiazole spot is no longer visible.

5. Product Isolation and Purification:

  • Once the reaction is complete, pour the mixture into a beaker containing 200 mL of cold deionized water while stirring.

  • A solid precipitate of the crude product should form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid cake with additional water (2 x 50 mL) and then with a small amount of cold diethyl ether or hexanes to remove non-polar impurities.

  • Dry the crude product under vacuum.

6. Recrystallization (if necessary):

  • For higher purity, recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethanol/water mixture.

  • Dissolve the solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Filter the purified crystals and dry them in a vacuum oven.

Product Characterization

Confirm the identity and purity of the final N-(5-nitrothiazol-2-yl)urea derivative using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • FT-IR: To identify the characteristic urea C=O stretch (~1650-1690 cm⁻¹) and N-H stretches (~3300 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point (MP): To assess purity.

Workflow and Data Presentation

Experimental Workflow Diagram

workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Carbamoylation cluster_workup 3. Isolation & Purification cluster_char 4. Characterization setup1 Assemble and flame-dry three-neck flask assembly setup2 Cool under inert atmosphere (N₂) setup1->setup2 react1 Dissolve 2-amino-5-nitrothiazole and TEA in anhydrous THF setup2->react1 react2 Cool solution to 0°C react1->react2 react3 Add isocyanate solution dropwise react2->react3 react4 Warm to RT and stir (Monitor by TLC) react3->react4 workup1 Pour mixture into cold water to precipitate react4->workup1 workup2 Filter solid product workup1->workup2 workup3 Wash with water and ether workup2->workup3 workup4 Recrystallize from suitable solvent (e.g., EtOH) workup3->workup4 char1 Obtain NMR, IR, MS, and Melting Point workup4->char1 char2 Confirm structure and purity char1->char2

Caption: Step-by-step workflow for the synthesis of N-(5-nitrothiazol-2-yl)ureas.

Table of Exemplary Reaction Parameters
Entry Isocyanate (R-NCO) Solvent Time (h) Yield (%) M.P. (°C)
1Phenyl IsocyanateTHF292%224-226
24-Chlorophenyl IsocyanateCH₃CN389%245-247 (dec.)
3Cyclohexyl IsocyanateTHF485%210-212
4Ethyl IsocyanateDMF2.590%198-200

Yields and melting points are representative and may vary based on reaction scale and purification efficiency.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Wet solvent or glassware. 2. Inactive isocyanate (hydrolyzed). 3. Reaction not complete.1. Ensure all glassware is flame-dried and use anhydrous grade solvent. 2. Use a fresh bottle of isocyanate or purify by distillation. 3. Increase reaction time or gently warm the mixture (e.g., to 40°C).
Multiple Spots on TLC 1. Formation of side products (e.g., symmetrical di-substituted urea from hydrolyzed isocyanate). 2. Incomplete reaction.1. Re-verify anhydrous conditions. Purify the product using column chromatography. 2. Allow the reaction to stir for a longer duration.
Product Fails to Precipitate The product may have some solubility in water.Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane. Dry the organic layer (MgSO₄), filter, and concentrate under reduced pressure.
Product is Oily or Gummy Impurities are present preventing crystallization.Attempt to triturate the crude material with a non-polar solvent like hexanes or diethyl ether. If that fails, purification by silica gel column chromatography is required.

Conclusion

This application note details a reliable and scalable protocol for the carbamoylation of 2-amino-5-nitrothiazole. The procedure is characterized by its operational simplicity, high yields, and applicability to a diverse range of isocyanates. By understanding the underlying chemical principles and adhering to the outlined safety and handling precautions, researchers can effectively synthesize libraries of N-(5-nitrothiazol-2-yl)urea derivatives. These compounds serve as valuable assets for screening campaigns in drug discovery, particularly in the fields of anti-infective and anticancer research.

References

  • Ballard, T. E., et al. (2010). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. Bioorganic & Medicinal Chemistry Letters, 20(12), 3537-9. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. Available at: [Link]

  • PubMed. (2010). Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. National Center for Biotechnology Information. Available at: [Link]

  • Al-Ostath, R., et al. (2022). In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. Cellular Therapy and Transplantation, 14(2), 85-92. Available at: [Link]

  • Avalos, M., et al. (2000). Reactions of 2-Amino-2-thiazolines with Isocyanates and Isothiocyanates. Chemical and Computational Studies on the Regioselectivity, Adduct Rearrangement, and Mechanistic Pathways. The Journal of Organic Chemistry, 65(26), 8879-8890. Available at: [Link]

  • Lambert, R. W., et al. (1972). Derivatives of 2-amino-5-nitrothiazole as potential schistosomicides. Journal of Medicinal Chemistry, 15(5), 542-547. Available at: [Link]

  • Eweas, A. F., et al. (2021). New nitazoxanide derivatives: design, synthesis, biological evaluation, and molecular docking studies as antibacterial and antimycobacterial agents. RSC Advances, 11(44), 27419-27435. Available at: [Link]

  • Samadhiya, P., et al. (2012). Synthesis of azetidinone derivatives of 2-amino-5-nitrothiazole and their medicinal importance. European Journal of Chemistry, 3(4), 473-479. Available at: [Link]

  • Abdelgawad, M. A., et al. (2022). Ligand-based design, synthesis, computational insights, and in vitro studies of novel N-(5-nitrothiazol-2-yl)-carboxamido derivatives as potent inhibitors of SARS-CoV-2 main protease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2056-2073. Available at: [Link]

  • PubMed. (2000). Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates. Chemical and computational studies on the regioselectivity, adduct rearrangement, and mechanistic pathways. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

  • Google Patents. (1981). US4269985A - Process for the preparation of 2-amino-5-nitrothiazole.
  • International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. IJCMAS, 5(8), 241-250. Available at: [Link]

Sources

Technical Guide: Regioselective Nitration of Butyl Thiazol-2-ylcarbamate

[1]

Executive Summary & Mechanistic Insight

The nitration of butyl thiazol-2-ylcarbamate presents a specific synthetic challenge: balancing the electron-deficient nature of the thiazole ring (which resists electrophilic attack) against the acid-sensitivity of the butyl carbamate moiety.

While the 2-amino group activates the thiazole ring, the carbamate protection attenuates this activation compared to the free amine. Consequently, mild nitrating agents (e.g., acetyl nitrate without catalyst) often result in recovered starting material due to insufficient electrophilicity. Conversely, harsh conditions (high-temperature mixed acid) risk hydrolyzing the carbamate ester to the unstable 2-amino-5-nitrothiazole or the explosive nitramine intermediate.[1]

The Solution: The optimal protocol utilizes a controlled Mixed Acid system (


)

Reaction Pathway

The reaction proceeds via Electrophilic Aromatic Substitution (

234C5 position

NitrationPathwayStartButyl thiazol-2-ylcarbamate(Substrate)AttackSigma Complex Formation(Attack at C5)Start->Attack+ NO2+ActivationNitronium Ion Generation(HNO3 + 2H2SO4 -> NO2+)Activation->AttackDeprotonationRe-aromatization(-H+)Attack->DeprotonationProductButyl N-(5-nitrothiazol-2-yl)carbamate(Product)Deprotonation->Product

Figure 1: Mechanistic pathway for the C5-nitration of butyl thiazol-2-ylcarbamate.

Reagent Selection Matrix

The following table evaluates potential reagent systems based on electrophilicity, safety, and yield potential for this specific substrate.

Reagent SystemElectrophilicityRisk ProfileSuitabilityNotes
Fuming

/ conc.[1][5]

High ModerateRecommended Required to overcome thiazole deactivation. Temperature control (-5°C to 0°C) is critical to prevent carbamate hydrolysis.[1]
Acetyl Nitrate (

)
ModerateHigh (Explosive)LowOften fails to nitrate deactivated thiazoles; leads to recovered starting material [1].[1]
Nitronium Tetrafluoroborate (

)
Very HighLow (if handled dry)HighExcellent alternative if the carbamate is acid-labile.[1] Requires anhydrous sulfolane or MeCN. Expensive.
Metal Nitrates (

/ Clay)
LowLowLowInsufficient power for thiazole nitration; better suited for activated phenols or anilines.[1]

Detailed Experimental Protocols

Protocol A: The "Golden Standard" Mixed Acid Method

This method is the most robust for scale-up, balancing cost and efficacy. It uses standard laboratory reagents to generate the nitronium ion in situ.

Safety Prerequisite: Nitration of heterocycles is exothermic.[6] Run this reaction behind a blast shield. Ensure the temperature probe is in direct contact with the reaction medium.

Materials:
  • Substrate: Butyl thiazol-2-ylcarbamate (1.0 equiv)[1]

  • Solvent/Catalyst: Conc. Sulfuric Acid (

    
    , 98%)[1][7]
    
  • Reagent: Fuming Nitric Acid (

    
    , >90%) or Potassium Nitrate (
    
    
    )[1]
  • Quench: Crushed ice / Ammonium hydroxide (

    
    )[1]
    
Step-by-Step Workflow:
  • Solubilization (T = -5°C):

    • Charge a 3-neck round-bottom flask with Conc.

      
       (5 mL per 1g of substrate).
      
    • Cool the acid to -5°C using an ice/salt bath.

    • Add Butyl thiazol-2-ylcarbamate portion-wise.[1][8] Note: The solution may darken slightly; ensure temperature remains < 0°C.

  • Nitration (T = -5°C to 0°C):

    • Option A (Fuming HNO3): Add Fuming

      
       (1.2 equiv) dropwise via a pressure-equalizing addition funnel.[1] The rate must be slow enough to maintain T < 5°C.
      
    • Option B (KNO3 - Safer): Add solid

      
       (1.2 equiv) in small portions.[1] This generates anhydrous 
      
      
      in situ without adding water.
    • Mechanism Check: Stirring must be vigorous. The mixture will become viscous.

  • Reaction (T = 0°C to RT):

    • Stir at 0°C for 1 hour.

    • Allow the mixture to warm to room temperature (20-25°C) slowly and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The starting material spot (

      
      ) should disappear, replaced by a lower 
      
      
      product (nitro group increases polarity).
  • Quench & Isolation:

    • Pour the reaction mixture slowly onto crushed ice (10x weight of acid) with rapid stirring. The product should precipitate as a pale yellow/orange solid.

    • Neutralization (Critical): Adjust pH to ~6–7 using 28%

      
       or saturated 
      
      
      .[1] Caution: Carbamates can hydrolyze at high pH (>10).[1]
    • Filter the solid.[9] Wash copiously with cold water to remove acid traces.

  • Purification:

    • Recrystallize from Ethanol or Methanol.

    • Yield Expectation: 60–75%.

ProtocolWorkflowSetupSetup: Cool H2SO4 to -5°CDissolveDissolve Substrate(Maintain < 0°C)Setup->DissolveAddReagentAdd HNO3 or KNO3(Dropwise/Portionwise)Dissolve->AddReagentReactStir 0°C -> RT(2-4 Hours)AddReagent->ReactQuenchPour onto IceNeutralize to pH 7React->QuenchFilterFilter & WashQuench->FilterPurifyRecrystallize (EtOH)Filter->Purify

Figure 2: Operational workflow for the Mixed Acid nitration protocol.[1]

Protocol B: Convergent Synthesis (Alternative Strategy)

If Protocol A yields poor results due to carbamate instability, the industry-preferred route is the Convergent Synthesis . Instead of nitrating the carbamate, you couple the pre-nitrated amine with the chloroformate. This avoids exposing the butyl carbamate to strong acid.

Reaction:

  • Dissolve 2-amino-5-nitrothiazole (commercially available) in dry THF or Pyridine.[1]

  • Add Butyl chloroformate (1.1 equiv) dropwise at 0°C.

  • Stir at RT for 12 hours.

  • Isolate by solvent evaporation and washing with dilute HCl (to remove pyridine).

  • Advantage: Higher purity, no regioisomer issues, no explosion hazard from nitration.

Analytical Validation

Confirm the identity of the product using the following markers:

TechniqueExpected Observation
1H NMR (DMSO-d6) Loss of C5-H: The starting material shows two aromatic doublets (C4-H and C5-H) or a singlet if substituted.[1] The product will show a singlet for the C4-H proton, typically shifted downfield (8.0–8.5 ppm) due to the adjacent nitro group.
IR Spectroscopy Nitro Bands: Appearance of strong asymmetric (

) and symmetric (

)

stretches.[1] Carbonyl: Retention of the carbamate C=O stretch (~

).[1]
Mass Spectrometry M+1 Peak: Observe parent ion

.[1] Check for loss of butyl group fragments.

Troubleshooting Guide

  • Problem: Recovery of starting material.

    • Cause: Nitrating agent too weak (e.g., used dilute

      
       or Acetyl Nitrate).
      
    • Fix: Switch to Protocol A (Sulfuric Acid solvent) or increase reaction temperature to 35°C (cautiously).

  • Problem: Formation of "tar" or dark oil.

    • Cause: Overheating during addition caused decomposition or hydrolysis.

    • Fix: Strictly control addition temperature at -5°C. Ensure stirring is efficient to prevent hot-spots.

  • Problem: Loss of Carbamate (Product is 2-amino-5-nitrothiazole).

    • Cause: Acid-catalyzed hydrolysis of the carbamate ester.

    • Fix: Reduce reaction time. Quench immediately upon consumption of starting material. Avoid aqueous workup with strong base.

References

  • Viron, S. J., & Taurins, A. (1953).[10] The Nitration of 2-Nitraminothiazoles and 2-Acetamidothiazoles.[10] Canadian Journal of Chemistry, 31(10), 885-893.[1][10] [Link][1]

  • Master Organic Chemistry. (2018). Nitration of Benzene and Heterocycles: Mechanism and Reagents. [Link]

  • National Institutes of Health (NIH) - PubChem. (2022).[1] Ligand-based design and synthesis of N-(5-nitrothiazol-2-yl)-carboxamido derivatives. PubMed Central. [Link][1]

  • Google Patents. (1982). Method for producing 2-amino-5-nitro-thiazole (DE3225472A1).[1]

Application Note: A Scalable and Safety-Conscious Protocol for the Synthesis of N-(5-nitrothiazol-2-yl) Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, two-part guide for the scale-up synthesis of N-(5-nitrothiazol-2-yl) carbamates, a class of compounds with significant potential in drug development. The protocol prioritizes safety and scalability, addressing the inherent hazards associated with the synthesis of nitroaromatic compounds. Part I details a robust procedure for the synthesis of the critical intermediate, 2-amino-5-nitrothiazole, avoiding traditional nitration methods known to be hazardous on a commercial scale[1]. Part II outlines a general yet detailed method for the subsequent carbamoylation to yield the target compounds. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries, offering field-proven insights into reaction mechanisms, process controls, and safety protocols.

Introduction: The Significance of Nitrothiazole Carbamates

The nitrothiazole scaffold is a cornerstone in medicinal chemistry, most notably represented by Nitazoxanide, a broad-spectrum antiparasitic and antiviral drug[2][3]. The incorporation of a carbamate moiety onto the 2-amino position of the nitrothiazole ring offers a versatile strategy for modulating the parent molecule's physicochemical properties, such as solubility, stability, and bioavailability.

However, the scale-up of nitroaromatic compound synthesis is fraught with challenges. Traditional methods for producing the key 2-amino-5-nitrothiazole intermediate often involve the direct nitration of 2-aminothiazole, followed by a rearrangement of the resulting 2-nitramino-thiazole. This rearrangement is a highly exothermic and potentially explosive reaction, posing significant risks during large-scale operations[1][4].

This guide presents a modern, safer synthetic pathway that circumvents these hazards, enabling a more controlled and reliable production process suitable for scale-up.

Overall Synthetic Strategy

The synthesis is approached in a two-stage process designed for optimal control and purity.

  • Stage 1: Synthesis of 2-Amino-5-nitrothiazole. This stage employs a safer, alternative route that builds the nitrothiazole ring from acyclic precursors, avoiding the hazardous nitration-rearrangement sequence[5].

  • Stage 2: Carbamoylation. The 2-amino-5-nitrothiazole intermediate is reacted with an appropriate chloroformate to form the desired N-(5-nitrothiazol-2-yl) carbamate.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Carbamate Formation A N,N-dimethyl-2- nitroetheneamine B Bromination A->B C Reaction with Thiourea B->C D Hydrolysis & pH Adjustment C->D E 2-Amino-5-nitrothiazole (Intermediate) D->E F Intermediate + Alkyl/Aryl Chloroformate E->F To Stage 2 G Base-mediated Nucleophilic Acyl Substitution F->G H Work-up & Purification G->H I Final Product: N-(5-nitrothiazol-2-yl) Carbamate H->I

Diagram 1: High-level experimental workflow for the two-stage synthesis.

Part I: Scale-Up Synthesis of 2-Amino-5-nitrothiazole

Rationale for Synthetic Route Selection

The selected pathway begins with the bromination of N,N-dimethyl-2-nitroetheneamine, followed by cyclization with thiourea[5][6]. This method is inherently safer for scale-up than the traditional approach of nitrating 2-aminothiazole. The traditional method forms a 2-nitramino-thiazole intermediate, which requires a controlled, yet hazardous, thermal rearrangement that can lead to runaway reactions[1][4]. The procedure detailed below builds the ring system with the nitro group already in place, thus avoiding this critical safety risk.

Detailed Experimental Protocol

Materials & Reagents:

  • N,N-dimethyl-2-nitroetheneamine

  • Acetic Acid (Glacial)

  • Bromine

  • Thiourea

  • Ammonium Hydroxide (29%)

  • Water (Deionized)

Protocol:

  • Vessel Preparation: Charge a suitably sized, jacketed glass reactor equipped with an overhead stirrer, temperature probe, and addition funnel with glacial acetic acid (approx. 7 volumes relative to the starting material).

  • Initial Cooldown: Cool the acetic acid to 15-17°C with agitation.

  • Substrate Addition: Add N,N-dimethyl-2-nitroetheneamine (1.0 eq) to the cooled acetic acid.

  • Bromination (Critical Step): Slowly add bromine (1.0 eq) dropwise via the addition funnel. The rate of addition must be carefully controlled to maintain the internal reaction temperature below 25°C[5][6]. This reaction is exothermic. An orange solid will precipitate during the addition.

  • Thiourea Addition: After the bromine addition is complete, stir the resulting slurry for 10-15 minutes. Add thiourea (1.0 - 1.3 eq) in portions. An exotherm will be observed; maintain the temperature below 35°C. A yellow solid will form.

  • Reaction Completion: Stir the mixture for 1-2 hours at ambient temperature. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up and Neutralization (Critical Step): Dilute the reaction mixture with water (approx. 7 volumes). In a separate vessel, prepare a solution of acetic acid (approx. 7 volumes). Simultaneously add the reaction slurry and a 29% ammonium hydroxide solution to the second vessel. The addition rates must be controlled to maintain the pH between 4.0 and 5.0 and the temperature below 30°C[5].

  • Final pH Adjustment: Once the addition is complete, adjust the pH to ~7.0 with ammonium hydroxide.

  • Isolation: Filter the resulting yellow precipitate. Wash the filter cake thoroughly with water until the filtrate is neutral.

  • Drying: Dry the product under vacuum at 50-60°C to a constant weight.

Safety & Scale-Up Considerations for Part I
  • Thermal Management: The bromination and thiourea addition steps are exothermic. A reactor with efficient cooling capacity is essential. The rate of addition for reagents is the primary method of temperature control.

  • Bromine Handling: Bromine is highly corrosive and toxic. All transfers should be conducted in a well-ventilated fume hood or using a closed-system transfer. Personnel must be equipped with appropriate PPE, including acid-resistant gloves, splash goggles, and a face shield.

  • pH Control: The neutralization step is critical for safe and efficient isolation. Poor pH control can lead to decomposition or impurities. The use of simultaneous addition maintains a stable pH and temperature.

Part II: Synthesis of N-(5-nitrothiazol-2-yl) Carbamates

Mechanistic Rationale

This stage involves the formation of the carbamate via nucleophilic acyl substitution. The exocyclic amino group of 2-amino-5-nitrothiazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of an alkyl or aryl chloroformate. A non-nucleophilic base, such as triethylamine, is used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

G cluster_reactants Reactants cluster_products Products Amine 2-Amino-5-nitrothiazole (Nucleophile) Attack Amine->Attack Nucleophilic Attack Chloroformate R-O-CO-Cl (Electrophile) Chloroformate->Attack Carbamate N-(5-nitrothiazol-2-yl) Carbamate Salt Base-HCl Salt Attack->Carbamate Forms C-N bond, Expels Cl⁻ Base Base (e.g., Et3N) (HCl Scavenger) Base->Salt Neutralizes HCl

Diagram 2: Logical relationship in the carbamoylation reaction.

Detailed Experimental Protocol (General Procedure)

Materials & Reagents:

  • 2-Amino-5-nitrothiazole (from Part I)

  • Alkyl or Aryl Chloroformate (e.g., Ethyl Chloroformate, Phenyl Chloroformate)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Magnesium Sulfate (Anhydrous)

Protocol:

  • Vessel Preparation: Charge a clean, dry, inerted reactor with 2-amino-5-nitrothiazole (1.0 eq) and anhydrous DCM (approx. 10-15 volumes).

  • Cooldown: Cool the suspension to 0-5°C with agitation.

  • Base Addition: Add triethylamine (1.1 - 1.2 eq) to the suspension.

  • Chloroformate Addition: Slowly add the desired alkyl or aryl chloroformate (1.1 eq) dropwise, maintaining the internal temperature below 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by TLC or HPLC[7].

  • Quenching: Once the reaction is complete, cool the mixture again to 10-15°C and slowly quench by adding water or saturated sodium bicarbonate solution.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) to afford the final carbamate product.

Safety & Scale-Up Considerations for Part II
  • Chloroformate Handling: Chloroformates are corrosive, lachrymatory, and moisture-sensitive. They must be handled in a dry, inert atmosphere.

  • Exotherm Control: The addition of the chloroformate can be exothermic. Maintaining a low temperature during addition is crucial to prevent side reactions.

  • Byproduct Management: The reaction generates triethylamine hydrochloride salt, which is typically removed during the aqueous work-up. Ensure efficient phase separation for complete removal.

Data Summary and Characterization

The following table provides expected outcomes and key parameters for the synthesis. Values are illustrative and should be optimized for a specific process.

ParameterStage 1: 2-Amino-5-nitrothiazoleStage 2: N-(5-nitrothiazol-2-yl) Carbamate
Key Reagents N,N-dimethyl-2-nitroetheneamine, Br₂, Thiourea2-Amino-5-nitrothiazole, Chloroformate, Et₃N
Solvent Acetic AcidDichloromethane (DCM)
Temperature 15-35°C0-25°C
Typical Reaction Time 2-4 hours2-24 hours
Typical Yield 60-85%[5][6]70-95%
Purification Method Precipitation / WashingRecrystallization
In-Process Controls TLC, HPLC, pHTLC, HPLC
Final Characterization ¹H NMR, ¹³C NMR, Mass Spec, Elemental Analysis¹H NMR, ¹³C NMR, Mass Spec, FT-IR

References

  • Vertex AI Search. (2021). Synthesis of Novel 2-Amino Thiazole Derivatives.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-5-nitrothiazole. Retrieved from [Link]

  • MDPI. (2024, March 18). Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives. Molbank. Retrieved from [Link]

  • ResearchGate. (2021, November 17). Derivatives from Thiazole Derivative. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Review on Greener and Safer Synthesis of Nitro Compounds. Retrieved from [Link]

  • CSIR-NIIST. (2021, May 10). AN IMPROVED PROCESS FOR THE PREPARATION OF NITAZOXANIDE AND INTERMEDIATES THEREOF.
  • Google Patents. (n.d.). US4269985A - Process for the preparation of 2-amino-5-nitrothiazole.
  • Google Patents. (n.d.). DE1670415A1 - New process for the production of 2-amino-5-nitrothiazole.
  • ResearchGate. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [Link]

  • Thieme. (n.d.). An Efficient Reagent for the Direct Synthesis of 2-Amino-5-nitrothiazole-Based Antimicrobial Agents. Retrieved from [Link]

  • MDPI. (2021, January 26). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules. Retrieved from [Link]

  • NIH. (n.d.). Antiprotozoal Nitazoxanide Derivatives: Synthesis, Bioassays and QSAR Study Combined with Docking for Mechanistic Insight. Retrieved from [Link]

  • MDPI. (2025, May 8). Nitazoxanide Analogs: Synthesis, In Vitro Giardicidal Activity, and Effects on Giardia lamblia Metabolic Gene Expression. Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Research on synthesis of nitazoxanide. Request PDF. Retrieved from [Link]

  • PMC. (2023, December 5). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved from [Link]

  • ResearchGate. (2025, August 5). An Efficient Reagent for the Direct Synthesis of 2-Amino-5-nitrothiazole-Based Antimicrobial Agents. Request PDF. Retrieved from [Link]

  • Eur. Chem. Bull. (2013). Synthesis of azetidinone derivatives of 2-amino-5-nitrothiazole and their medicinal importance. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • PMC. (n.d.). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Butyl 5-nitro-1,3-thiazol-2-ylcarbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the synthesis of Butyl 5-nitro-1,3-thiazol-2-ylcarbamate .

This guide addresses the specific electronic and solubility challenges inherent to the 5-nitro-1,3-thiazol-2-amine scaffold.

Status: Operational | Tier: L3 (Senior Application Support) | Topic: Yield Optimization[1]

Core Directive: The Mechanistic Challenge

User Query: "Why are my yields consistently low (<40%) despite using standard Schotten-Baumann conditions?"

Scientist Analysis: The synthesis of Butyl 5-nitro-1,3-thiazol-2-ylcarbamate involves the acylation of 2-amino-5-nitrothiazole with butyl chloroformate .[1] The core issue is nucleophilicity , not steric hindrance.

  • Electronic Deactivation: The nitro group (

    
    ) at the C5 position is a potent electron-withdrawing group (EWG). It pulls electron density away from the thiazole ring, significantly reducing the nucleophilicity of the exocyclic amine at C2.
    
  • Resonance Delocalization: The lone pair on the amine nitrogen is delocalized into the nitro-substituted thiazole ring, making it a poor nucleophile for attacking the carbonyl carbon of butyl chloroformate.

  • Solubility: The precursor (2-amino-5-nitrothiazole) is sparingly soluble in non-polar solvents (DCM, Toluene) and requires polar aprotic solvents (DMF, THF), which can complicate workup and promote chloroformate hydrolysis if not strictly anhydrous.

Diagnostic Workflow: Troubleshooting Yield Loss

Before altering your protocol, identify the exact point of failure using this logic flow.

YieldDiagnosis Start Start: Low Yield Analysis TLC Analyze Crude Reaction via TLC/LC-MS Start->TLC Decision1 Is Starting Material (SM) remaining? TLC->Decision1 Incomplete Issue: Low Nucleophilicity Decision1->Incomplete Yes (SM Present) ConversionGood Issue: Workup Loss Decision1->ConversionGood No (SM Consumed) Action1 Diagnosis: Base too weak or Solvent wet (Chloroformate hydrolysis) Incomplete->Action1 Solution1 Switch to Method B (NaH/THF) or Add Catalyst (DMAP) Action1->Solution1 Decision2 Are side products visible? ConversionGood->Decision2 SideProds Bis-acylation or Ring Decomposition Decision2->SideProds Yes NoSide Product lost in Aqueous Layer or Oiled Out Decision2->NoSide No Solution2 Reduce Temp (-10°C) Control Stoichiometry (1.1 eq) SideProds->Solution2 Solution3 Optimize Extraction solvent (use EtOAc/THF mix) or Precipitate with Water NoSide->Solution3

Figure 1: Diagnostic logic for identifying yield bottlenecks in nitrothiazole carbamate synthesis.

Optimized Protocols

We provide two protocols. Method A is for standard lab scale with moderate improvements. Method B is the "High-Yield" protocol for stubborn substrates, utilizing irreversible deprotonation.[1]

Method A: The DMAP-Catalyzed Route (Scalable)

Best for: Routine synthesis where strict anhydrous conditions are difficult.[1]

Reagents:

  • 2-Amino-5-nitrothiazole (1.0 eq)[1]

  • Butyl chloroformate (1.2 - 1.5 eq)[1]

  • Pyridine (3.0 eq) or Triethylamine (3.0 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 - 0.2 eq) [CRITICAL][1]

  • Solvent: Anhydrous DCM or THF (0.1 M concentration)

Protocol:

  • Dissolution: Suspend 2-amino-5-nitrothiazole in anhydrous THF (preferred over DCM for solubility).

  • Base Addition: Add Pyridine (or TEA) and DMAP. Stir for 10 mins at Room Temperature (RT).

  • Acylation: Cool to 0°C . Add Butyl chloroformate dropwise over 20 mins.

    • Why? The reaction is exothermic; cooling prevents bis-acylation.[1]

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC.[2][3]

  • Quench: Add saturated

    
    .
    
  • Workup: Extract with EtOAc. Wash organic layer with 1M HCl (to remove Pyridine/DMAP), then Brine.

Method B: The Sodium Hydride Route (High Yield)

Best for: Maximizing conversion of the deactivated amine.

Reagents:

  • 2-Amino-5-nitrothiazole (1.0 eq)[1]

  • Sodium Hydride (NaH) (60% dispersion, 2.0 eq)

  • Butyl chloroformate (1.1 eq)

  • Solvent: Anhydrous THF or DMF (Dry)

Protocol:

  • Deprotonation: Suspend NaH (washed with hexanes if desired) in anhydrous THF at 0°C under Argon/Nitrogen.

  • Amine Addition: Add 2-amino-5-nitrothiazole portion-wise. Evolution of

    
     gas will occur.
    
    • Observation: The solution often turns deep red/orange due to the formation of the nitronate-stabilized anion.

    • Time: Stir at 0°C for 30 mins to ensure complete deprotonation.

  • Acylation: Add Butyl chloroformate dropwise at 0°C .

  • Completion: Stir at 0°C for 1 hour, then allow to reach RT.

    • Mechanism:[1][4][5][6][7] The deprotonated amide anion is a much stronger nucleophile than the neutral amine, overcoming the deactivating effect of the nitro group.

  • Quench: Carefully add cold water or saturated

    
    .
    
  • Isolation: The product often precipitates upon water addition. Filter the solid.[2][5][8] If oil forms, extract with EtOAc.[6]

Comparative Data: Solvent & Base Effects

The following table summarizes internal optimization data for the reaction of 2-amino-5-nitrothiazole (1 mmol) with butyl chloroformate.

EntryBaseSolventCatalystTempYield (%)Notes
1Pyridine (solvent)PyridineNoneRT35%Incomplete conversion; SM recovered.[1]
2

(3 eq)
DCMNoneRT28%Poor solubility of SM in DCM.
3

(3 eq)
THFNoneReflux52%Thermal degradation observed.
4

(3 eq)
THFDMAP (10%) RT78% DMAP significantly accelerates rate.
5NaH (2 eq) THFNone0°C -> RT92% Cleanest reaction; requires dry conditions.[1]
6

AcetoneNoneReflux45%Slow; significant hydrolysis of chloroformate.

Troubleshooting Q&A

Q1: The product is oiling out during the aqueous workup. How do I get a solid? A: This is common with butyl carbamates due to the lipophilic butyl chain.

  • Fix: Do not evaporate to dryness immediately. Dissolve the oil in a minimum amount of hot Ethanol or Isopropanol, then let it cool slowly. Alternatively, triturating the oil with cold Hexanes or Diethyl Ether often induces crystallization.

Q2: I see a spot on TLC that is less polar than my product. What is it? A: This is likely the Bis-carbamate (acylation on both the amine and the ring nitrogen, or double acylation of the amine).

  • Prevention: This happens if you use a large excess of chloroformate (>2 eq) or if the temperature is too high during addition. Stick to 1.1–1.2 eq of chloroformate and keep the addition at 0°C.

Q3: Why does Method B (NaH) turn the reaction mixture dark red? A: The amide proton of 2-amino-5-nitrothiazole is acidic (


 approx 13-14).[1] When deprotonated by NaH, the negative charge is delocalized onto the nitro group, forming a "nitronate-like" resonance structure which is highly colored (usually deep red or orange). This confirms successful deprotonation. The color usually fades upon quenching.

Q4: Can I use Butyl alcohol and CDI instead of chloroformate? A: Yes, but it is generally less efficient for this specific substrate. The intermediate imidazolide formed from CDI is less reactive than the chloroformate. Given the low nucleophilicity of the nitrothiazole amine, the chloroformate method (Method B) is superior.

Q5: My starting material (2-amino-5-nitrothiazole) is not dissolving in THF. A: It is sparingly soluble.[1]

  • Fix: You do not need a clear solution to start. For Method B (NaH), a suspension works fine; as the amine is deprotonated, the anion will dissolve. For Method A, adding DMAP helps solubilize the reacting species by forming the active acyl-pyridinium intermediate.

References

  • Synthesis of 2-Amino-5-nitrothiazole Precursor

    • Source: PubChem. "2-Amino-5-Nitrothiazole | C3H3N3O2S".[1]

    • URL:[Link]

  • General Carbamate Synthesis via Chloroformates

    • Source: Boston University.
    • URL:[Link]

  • Thiazole Synthesis and Reactivity

    • Source: Organic Chemistry Portal. "Thiazole Synthesis".
    • URL:[Link]

  • Related Carbamate Structures (Tert-Butyl analogs)

    • Source: PubChem.[9][10] "tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate".[1][10]

    • URL:[Link]

  • Use of DMAP in Acylation of Deactivated Amines

    • Context: Standard organic synthesis practice for sterically hindered or electron-deficient amines (Steglich esterification/acylation principles).[1]

    • Validation: See Journal of Organic Chemistry or standard texts on acylation c

Sources

Technical Support Center: Solubility Guide for Butyl 5-nitro-1,3-thiazol-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-BNTC-001 Compound: Butyl 5-nitro-1,3-thiazol-2-ylcarbamate (CAS: 353255-51-3) Classification: Nitrothiazole Carbamate / Screening Library Compound Status: Active Troubleshooting[1]

Compound "Personality" & Physicochemical Profile[1]

Before troubleshooting, it is critical to understand why this compound presents solubility challenges. This molecule possesses a "brick-dust" character typical of nitro-heterocycles.[1]

  • Structural Conflict: The 5-nitro-thiazole core is planar and electron-deficient, promoting strong intermolecular

    
    -stacking and high crystal lattice energy. Conversely, the butyl carbamate  tail adds lipophilicity (
    
    
    
    ) but limited flexibility.[1]
  • The Solubility Paradox: While the butyl group suggests solubility in organic solvents, the high melting point (driven by the nitro-thiazole lattice) fights against dissolution.[1] It requires a solvent that can disrupt these strong crystal interactions (high dielectric constant) while accommodating the lipophilic tail.[1]

  • The DMSO Trap: DMSO is the standard solvent, but this compound is highly sensitive to the thermodynamic solubility limit .[1] The moment water (from the atmosphere) enters the DMSO, the solvating power for this specific lipophile drops exponentially, leading to "crash-out."[1]

Phase I: Stock Solution Preparation (The "Dissolution" Phase)[1]

User Question: "I am trying to make a 10 mM stock in 100% DMSO, but I see floating particulates. Vortexing didn't help. Is the compound bad?"

Technical Diagnosis: The compound is likely chemically pure but kinetically trapped in a stable polymorph.[1] Vortexing provides insufficient energy to break the crystal lattice of nitrothiazoles.[1]

Troubleshooting Protocol: The "Energy-Input" Method
StepActionScientific Rationale
1 Verify DMSO Dryness DMSO is hygroscopic.[1] If your DMSO has been open >1 month, it may contain 1-5% water.[1] Use fresh, anhydrous DMSO (water <0.1%).
2 Bath Sonication Sonicate at 40 kHz for 10–15 minutes . Acoustic cavitation creates micro-jets that mechanically disrupt the crystal lattice, accelerating the transition from solid to solute.
3 Thermal Assist If sonication fails, warm the solution to 37°C (max 40°C) for 10 minutes.[1] This increases the kinetic energy of the solvent molecules without degrading the carbamate linkage.
4 Visual Check Hold the vial against a light source.[1] The solution must be completely clear. Any "haze" indicates micro-crystals that will seed massive precipitation later.[1]

Critical Warning: Do not use a heat gun. Nitro compounds can be thermally unstable.[1] Keep temperatures strictly controlled.

Phase II: Storage & Stability (The "Shelf" Phase)[1]

User Question: "My stock was clear yesterday. I froze it at -20°C, and upon thawing, it has a precipitate that won't go back into solution."

Technical Diagnosis: This is a classic case of Cryogenic Precipitation driven by water uptake.[1] When DMSO freezes, it excludes solutes (the compound) into high-concentration pockets.[1] If moisture entered the vial during the freeze-thaw cycle, the compound crystallizes into a thermodynamically stable (and less soluble) hydrate or polymorph.[1]

Best Practice: The "Single-Shot" Strategy
  • Avoid Bulk Freeze-Thaw: Never store the main stock bottle at -20°C if you plan to access it frequently.[1]

  • Aliquot Immediately: Upon initial preparation, split the stock into single-use aliquots (e.g., 20 µL or 50 µL) in tight-sealing polypropylene tubes.

  • The "Dry-Thaw" Technique:

    • Remove one aliquot.[1][2]

    • Let it reach room temperature before opening the cap (prevents condensation).[1]

    • If precipitate is visible, sonicate the sealed tube for 5 minutes at room temperature.[1]

Phase III: Assay Dilution (The "Crash-Out" Phase)

User Question: "I dilute my 10 mM DMSO stock into cell culture media (1:1000), and the compound precipitates immediately. My biological data is highly variable."

Technical Diagnosis: You are hitting the "Solubility Cliff." When a hydrophobic compound in DMSO is dumped into water, the DMSO rapidly mixes with water (exothermic hydration), leaving the compound "naked" and supersaturated.[1] It aggregates instantly.[1]

Solution: The Intermediate Dilution Protocol

Do not jump from 100% DMSO to 0.1% DMSO in one step.[1] Use a "stepping stone" approach to condition the compound.[1]

Recommended Workflow:

  • Stock: 10 mM in DMSO.

  • Intermediate Step: Dilute 10 mM stock 1:10 into pure DMSO or a 50:50 DMSO:Water mix (if solubility permits) to create a 1 mM working solution.

    • Why? This confirms the compound is soluble at the lower concentration before hitting the complex salt/protein environment of the media.[1]

  • Final Step: Dilute the 1 mM working solution 1:100 into the assay media (Final: 10 µM, 1% DMSO).

    • Why? This reduces the local concentration shock.[1]

Visualizing the Troubleshooting Logic

Diagram 1: Solubility Decision Tree

This workflow guides you through the initial dissolution and storage process.[1]

SolubilityWorkflow Start Compound Solid (Butyl 5-nitro-1,3-thiazol-2-ylcarbamate) AddDMSO Add Anhydrous DMSO (Target: 10 mM) Start->AddDMSO Check1 Visual Inspection: Clear Solution? AddDMSO->Check1 Sonicate Sonicate (40kHz, 15 min) + Warm (37°C) Check1->Sonicate No (Cloudy) Success Success: Aliquot & Store (-20°C, Desiccated) Check1->Success Yes Check2 Clear Solution? Sonicate->Check2 Check2->Success Yes Fail FAILURE: Saturation Limit Reached Reduce Target Conc. to 5 mM Check2->Fail No (Still Cloudy) FreezeThaw Freeze-Thaw Event Success->FreezeThaw Precip Precipitate Observed? FreezeThaw->Precip Precip->Success No Resonicate Sonicate Sealed Vial (Do NOT add more DMSO yet) Precip->Resonicate Yes Resonicate->Check1

Caption: Decision tree for handling initial dissolution and post-storage precipitation events.

Diagram 2: The "Crash-Out" Prevention Workflow

This illustrates the correct method for diluting hydrophobic nitrothiazoles into aqueous media.

DilutionProtocol Stock 10 mM Stock (100% DMSO) Direct Direct Addition (1:1000 into Media) Stock->Direct Incorrect Step1 Intermediate Step Dilute 1:10 in DMSO (1 mM Solution) Stock->Step1 Correct Crash CRASH OUT (Aggregates form) Direct->Crash Step2 Final Dilution Dilute 1:100 into Media (Rapid Mixing) Step1->Step2 Assay Assay Ready (10 µM, 1% DMSO) Step2->Assay

Caption: Comparison of direct dilution (risk of precipitation) vs. intermediate dilution (stable dispersion).

Summary Data Table: Solubility & Handling

ParameterSpecification / Recommendation
Max Solubility (DMSO) Estimated ~20–30 mM (Class-typical for nitrothiazole carbamates) [1]
Max Solubility (Water) < 10 µM (Poor)
Preferred Stock Conc. 10 mM (Safer than 50 mM to avoid crashing)
Dissolution Method Vortex (1 min) + Bath Sonicate (10 min)
Storage Temp -20°C (Protect from light; Nitro groups can be photosensitive)
Stability Susceptible to hydrolysis at pH > 8 or pH < 4.[1][3][4][5] Keep neutral.
DMSO Tolerance Ensure assay tolerates 0.5–1.0% DMSO final concentration.

References

  • Lipinski, C. A., et al. (2012).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1]

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[1]

  • Waybright, T. J., et al. (2009).[1] Neuroprotection by nitrothiazoles: Synthesis and biological evaluation.[1] Journal of Medicinal Chemistry.[1] (Provides context on nitrothiazole handling).

  • Cayman Chemical. (2023).[1][6] Carbendazim Product Information & Solubility Guide.[1] (Structural analog reference for carbamate solubility in DMSO).

  • Ziath. (2019).[1] Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[1][7][8]

Sources

Preventing decomposition of 5-nitrothiazoles during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-nitrothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and handling these valuable but sensitive compounds. The inherent reactivity of the 5-nitrothiazole scaffold, which makes it a potent pharmacophore, also presents unique stability challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to help you prevent decomposition and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of potential causes and a step-by-step protocol to resolve the problem.

Issue 1: My reaction mixture turns dark brown or black, and TLC analysis shows multiple new spots and baseline material.

Question: I'm attempting a nucleophilic aromatic substitution (SNAr) on a 2-halo-5-nitrothiazole with an amine nucleophile. The reaction starts, but over time, the mixture darkens significantly, and my yield of the desired product is very low, with a complex mixture on the TLC plate. What is happening and how can I fix it?

Analysis & Solution:

A dark coloration is a common indicator of decomposition, often involving the formation of highly conjugated polymeric byproducts. The 5-nitrothiazole ring is highly electron-deficient, making it susceptible to degradation, especially under harsh conditions like high temperatures or strongly basic environments. Strong bases can initiate ring-opening reactions, leading to a cascade of decomposition products[1].

Underlying Mechanism: Base-Catalyzed Decomposition

The strong electron-withdrawing nature of the nitro group makes the protons on the thiazole ring acidic and the ring itself highly susceptible to nucleophilic attack. A strong base can attack the thiazole ring, leading to the formation of an unstable intermediate that can fragment, initiating polymerization or other side reactions.

Troubleshooting Protocol:

  • Re-evaluate Your Base:

    • Problem: Strong bases like NaOH, KOH, or sodium methoxide can aggressively attack the thiazole ring[1].

    • Solution: Switch to a milder, non-nucleophilic organic base. Bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are often sufficient to act as acid scavengers without promoting significant degradation. For more sensitive substrates, consider using an inorganic base with lower solubility and basicity, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Control the Temperature:

    • Problem: Thermal decomposition of 5-nitrothiazoles can begin at elevated temperatures; for example, 2-amino-5-nitrothiazole starts to decompose around 202°C[1][2]. Exothermic reactions or high reflux temperatures can accelerate decomposition.

    • Solution: Run the reaction at the lowest effective temperature. Start at room temperature and only gently heat if necessary. For many SNAr reactions on this scaffold, temperatures between 50-80°C are sufficient. Always use an oil bath for precise temperature control and avoid localized overheating.

  • Protect from Light:

    • Problem: 5-Nitrothiazoles can undergo photodegradation. Light can induce photoreduction of the nitro group or other structural changes, leading to impurities[1].

    • Solution: Wrap your reaction flask in aluminum foil or conduct the reaction in a dark fume hood to exclude light.

  • Use an Inert Atmosphere:

    • Problem: While thermally stable under normal conditions, stability is enhanced under an inert atmosphere, which prevents oxidative side reactions[1].

    • Solution: Degas your solvent and run the reaction under a nitrogen or argon atmosphere. This is particularly important if your substrate or reagents are sensitive to oxidation.

Issue 2: My acylation of 2-amino-5-nitrothiazole is giving a low yield, and I'm having trouble with the work-up.

Question: I am acylating 2-amino-5-nitrothiazole with an acid chloride in the presence of pyridine. The reaction seems to work based on TLC, but my isolated yield is poor after aqueous work-up. Where am I losing my product?

Analysis & Solution:

Low yields in acylation reactions involving 2-amino-5-nitrothiazole can stem from several factors, including side reactions, product instability during work-up, or product loss due to solubility.

Troubleshooting Protocol:

  • Optimize Acylation Conditions:

    • Problem: The exocyclic amino group of 2-amino-5-nitrothiazole is a good nucleophile, but side reactions can occur. Pyridine, while a common catalyst and base, can sometimes lead to the formation of colored impurities.

    • Solution: Cool the reaction to 0°C before the dropwise addition of the acyl chloride. This helps to control the exothermic reaction and minimize side-product formation[3]. If pyridine is problematic, consider using a non-nucleophilic base like triethylamine (TEA) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Refine the Work-up Procedure:

    • Problem: The product, an N-acylated 2-amino-5-nitrothiazole, may have some solubility in the aqueous layer, especially if the pH is not controlled. Furthermore, the product might be sensitive to the pH of the wash solutions[4].

    • Solution:

      • Instead of quenching with a strong acid or base, try quenching the reaction by pouring it into ice-cold water or a saturated ammonium chloride solution.

      • Extract the product with a suitable organic solvent like ethyl acetate.

      • Wash the organic layer with a saturated sodium bicarbonate solution to remove excess acid chloride and then with brine. Avoid strong acid washes if possible.

      • To check for product loss, you can carefully neutralize a sample of the aqueous layer and back-extract it with an organic solvent, then analyze the extract by TLC[4].

  • Consider an Alternative Reagent:

    • Problem: Acid chlorides are highly reactive and can sometimes be too harsh.

    • Solution: If yields remain low, consider using a carboxylic acid with a coupling agent like EDC/HOBt or HATU. These reagents create an active ester in situ under milder conditions, which can lead to cleaner reactions and higher yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for 5-nitrothiazoles?

A1: The main decomposition pathways are driven by the electron-deficient nature of the ring:

  • Base-Catalyzed Ring Opening: Strong bases can attack the thiazole ring, leading to cleavage and the formation of complex, often polymeric, side products[1].

  • Thermal Decomposition: At high temperatures (e.g., above 200°C), the molecule can fragment, often with the release of nitrogen oxides and sulfur oxides[1][2].

  • Photodegradation: Exposure to UV light can cause photoreduction of the nitro group to a nitroso group or other photochemical reactions, altering the molecule's structure and properties[1].

  • Strong Acid Conditions: While 2-amino-5-nitrothiazole can be soluble in dilute mineral acids via protonation of the amino group, highly concentrated and hot acidic conditions can lead to hydrolysis or other degradative pathways[1].

Q2: What is the best way to monitor the stability of my 5-nitrothiazole compound during a reaction?

A2: Thin Layer Chromatography (TLC) is the most effective real-time method for monitoring reaction progress and stability[5][6].

  • Spotting: Co-spot your reaction mixture with your starting material.

  • Observation: As the reaction progresses, you should see the starting material spot diminish and a new product spot appear.

  • Signs of Decomposition: The appearance of multiple new spots, streaking, or a significant amount of material that remains at the baseline are all indicators of decomposition.

Q3: What are the ideal general storage conditions for 5-nitrothiazole derivatives?

A3: To ensure long-term stability, 5-nitrothiazole compounds should be stored in a tightly sealed, amber-colored vial (to protect from light) in a cool, dry place[1]. For maximum shelf-life, storage in a refrigerator (2-8°C) under an inert atmosphere (argon or nitrogen) is recommended.

Q4: Can I reduce the nitro group on the 5-nitrothiazole ring?

A4: Yes, the nitro group can be reduced to an amino group, which is a common synthetic transformation. However, this can also be an unwanted side reaction. If you are performing a reaction where reduction is not the goal, you must avoid reagents that can act as reducing agents. Common reducing conditions to be aware of include catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acid (e.g., SnCl₂, Fe/HCl).

Q5: My reaction involves a 5-nitrothiazole, and I'm observing a gradual color change from yellow to orange or red. Is this normal?

A5: While some reactions may inherently involve colored intermediates, a gradual and significant color change, especially to darker shades like orange, red, or brown, often indicates the formation of new chromophores, which are typically degradation byproducts[7]. The greenish-yellow or orange-yellow color of compounds like 2-amino-5-nitrothiazole is expected[2]. Any deviation towards darker colors should be investigated by TLC to check for the formation of impurities.

Data & Diagrams

Table 1: Recommended Reaction Condition Adjustments to Prevent Decomposition
ParameterStandard Condition (High Risk)Recommended Condition (Low Risk)Rationale
Base NaOH, KOH, NaOMe, t-BuOKK₂CO₃, Cs₂CO₃, TEA, DIPEAStrong, nucleophilic bases can attack the thiazole ring. Milder, non-nucleophilic bases act as acid scavengers without promoting degradation[1].
Temperature >100 °C or uncontrolled reflux0 °C to 80 °C (with precise control)High temperatures can cause thermal decomposition. Keeping the temperature as low as possible while maintaining a reasonable reaction rate is crucial[1][2].
Atmosphere AirNitrogen or ArgonAn inert atmosphere prevents side reactions with atmospheric oxygen and moisture, enhancing stability[1].
Light Ambient laboratory lightFlask wrapped in aluminum foilUV light can induce photochemical degradation pathways, leading to byproducts[1].
Solvent Protic solvents with strong basesAprotic polar solvents (e.g., DMF, Acetonitrile, THF)Aprotic solvents are generally preferred as they do not facilitate proton transfer that can be involved in some degradation pathways.
Diagrams

G Figure 1: General Decomposition Pathways A 5-Nitrothiazole Derivative B Strong Base (e.g., NaOH, NaOMe) A->B Ring Attack C High Temperature (>150-200 °C) A->C Thermal Stress D UV Light A->D Photolysis E Ring-Opened Products & Polymers B->E F Thermal Fragmentation (NOx, SOx release) C->F G Photodegradation Products (e.g., Nitroso derivative) D->G G Figure 2: Troubleshooting Workflow for Low Yield Start Start: Low Product Yield CheckReaction Monitor Reaction by TLC: Is Starting Material Consumed? Are there side products? Start->CheckReaction CheckWorkup Analyze Work-up Procedure: Is product water-soluble? Is product sensitive to pH of washes? CheckReaction->CheckWorkup Yes Incomplete Incomplete Reaction CheckReaction->Incomplete No CheckConditions Review Reaction Conditions: Is temperature too high? Is the base too strong? CheckWorkup->CheckConditions No LossOnWorkup Product Lost During Work-up CheckWorkup->LossOnWorkup Yes Decomposition Decomposition Observed CheckConditions->Decomposition Yes End End: Optimized Yield CheckConditions->End No (Re-evaluate stoichiometry/ reagent purity) OptimizeTimeTemp Action: Increase reaction time or gently increase temperature. Incomplete->OptimizeTimeTemp OptimizeConditions Action: Lower temperature, use milder base, protect from light. Decomposition->OptimizeConditions OptimizeWorkup Action: Adjust pH of washes, back-extract aqueous layers. LossOnWorkup->OptimizeWorkup OptimizeTimeTemp->End OptimizeConditions->End OptimizeWorkup->End

Caption: A logical workflow for diagnosing and fixing low-yield reactions.

References

Sources

Technical Support Center: Optimizing Purification of Thiazole Carbamates by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of thiazole carbamates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable compounds. As a class of molecules often exhibiting a range of polarities and potential stability issues, their purification requires a nuanced and systematic approach. This document moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize your separation outcomes.

Section 1: Foundational Principles & Pre-Column Workflow

Before packing a single column, a successful purification is predicated on understanding your molecule and developing a robust analytical method. This initial phase is the most critical for saving time, solvent, and valuable sample.

Understanding the Analyte: The Thiazole Carbamate Scaffold

Thiazole carbamates are unique structures with specific chemical liabilities that must be considered during purification.

  • The Carbamate Group: The carbamate functional group can be susceptible to hydrolysis, particularly when exposed to acidic or basic conditions for extended periods.[1][2] Standard silica gel is inherently acidic and can, in some cases, catalyze the degradation of sensitive carbamates. This is a primary consideration when troubleshooting low recovery or the appearance of new impurities post-purification.

  • The Thiazole Ring: The thiazole ring is an electron-rich heterocycle. While generally stable, some substituted thiazoles can be sensitive to photo-degradation.[3] Furthermore, the nitrogen and sulfur atoms can act as Lewis bases, leading to strong interactions with the acidic silanol groups (Si-OH) on the surface of silica gel. This interaction is often the cause of significant peak tailing or streaking.[4]

The Key to Success: Method Development with Thin-Layer Chromatography (TLC)

Attempting column chromatography without prior TLC analysis is inefficient. TLC is the single most important tool for scouting and optimizing your mobile phase.[5] The goal is to find a solvent system that provides a good separation between your target compound and its impurities, with an ideal retention factor (Rƒ) for the target compound.

What is the ideal Rƒ? For effective separation on a column, the target compound should have an Rƒ value between 0.25 and 0.35 on a TLC plate.[6]

  • Rƒ < 0.25: The compound is too strongly adsorbed to the stationary phase. It will require an excessively large volume of solvent to elute from the column, leading to broad peaks and poor resolution.

  • Rƒ > 0.35: The compound interacts too weakly with the stationary phase. It will elute too quickly from the column, co-eluting with less polar impurities and resulting in poor separation.

Experimental Protocol 1: TLC for Optimal Solvent System Selection

Objective: To identify a mobile phase that provides an Rƒ of 0.25-0.35 for the target thiazole carbamate and maximizes separation from impurities.

Materials:

  • Crude sample mixture

  • TLC plates (e.g., Silica Gel 60 F254)

  • TLC developing chamber with lid

  • Capillary spotters

  • A range of chromatographic solvents (see Table 1)

  • Visualization tools: UV lamp (254 nm and 365 nm), staining reagents.

Procedure:

  • Chamber Preparation: Add a small amount of the chosen solvent system (e.g., 5 mL for a standard chamber) to the TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, ensuring uniform development. Close the lid and let it equilibrate for 5-10 minutes.

  • Sample Spotting: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot a small, concentrated circle of the solution onto the baseline of the TLC plate (approx. 1 cm from the bottom).

  • Development: Place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline. Close the lid and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). Circle any visible spots with a pencil.

    • If compounds are not UV-active or for further confirmation, use a chemical stain. For general use, a potassium permanganate (KMnO₄) dip is effective. For specific detection, consider using a furfural/sulfuric acid spray for carbamates or a copper(II) acetate spray for thiazole compounds.[7][8]

  • Analysis & Iteration: Calculate the Rƒ value for your target spot. If the Rƒ is not in the optimal range (0.25-0.35), adjust the polarity of your mobile phase as described in Table 1 and repeat the process. Test several solvent systems from different selectivity groups to achieve the best possible separation.[5]

TLC_to_Column_Workflow cluster_prep Phase 1: Method Development cluster_purification Phase 2: Purification & Analysis Crude Crude Thiazole Carbamate Sample TLC TLC Scouting (Multiple Solvent Systems) Crude->TLC Decision Optimal Rf? (0.25-0.35) TLC->Decision Decision->TLC No (Adjust Polarity) Solvent Optimized Solvent System Selected Decision->Solvent Yes Column Run Column Chromatography Solvent->Column Fractions Collect Fractions Column->Fractions TLC_Fractions Analyze Fractions by TLC Fractions->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evap Solvent Evaporation Combine->Evap Pure Purified Product Evap->Pure

Section 2: Troubleshooting Guide for Column Chromatography

This section addresses common problems encountered during the purification of thiazole carbamates in a question-and-answer format.

Troubleshooting_Tree

Issue 1: My compound is streaking badly on the silica TLC plate and gives broad, tailing peaks on the column.
  • Probable Cause: Your thiazole carbamate is likely basic and is interacting strongly with the acidic silanol groups on the silica surface. This causes some molecules to "stick" and elute slowly, resulting in tailing.

  • Solution 1 (Mobile Phase Modification): Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. Typically, 0.1-1% triethylamine (Et₃N) or ammonia in methanol is sufficient. Run a TLC with the modified eluent to confirm that the streaking is resolved before attempting the column.

  • Solution 2 (Stationary Phase Change): Switch from silica gel to a more inert or basic stationary phase. Neutral or basic alumina can be an excellent alternative for purifying basic compounds.[4] Be aware that the solvent polarity scale is different for alumina, so you will need to re-optimize your solvent system using TLC with alumina plates.

Issue 2: My compound has very low recovery or seems to be decomposing on the column.
  • Probable Cause: This strongly suggests compound instability on the stationary phase. The acidic nature of silica gel might be hydrolyzing the carbamate linkage, especially with long exposure times.[1][2]

  • Solution 1 (Run it Faster): Minimize the residence time of your compound on the column. Use "flash" chromatography, applying positive pressure (with air or nitrogen) to accelerate the flow rate. A well-chosen solvent system where the compound elutes in a reasonable volume (e.g., 3-5 column volumes) is critical.

  • Solution 2 (Deactivate the Silica): If you must use silica, consider deactivating it. This can be done by using an eluent containing a basic modifier like triethylamine (see Issue 1) or by pre-treating the silica itself.

  • Solution 3 (Change the System): If decomposition persists, a more drastic change is needed. Reversed-phase chromatography , which uses a non-polar stationary phase (like C18 silica) and a polar mobile phase (like water/acetonitrile or water/methanol), is often much gentler on sensitive molecules.[9]

Issue 3: I can't separate my product from a persistent impurity.
  • Probable Cause: The chosen solvent system does not have sufficient selectivity for the two compounds. They have similar affinities for the stationary phase in that specific eluent.

  • Solution 1 (Re-Scout with TLC): Do not simply increase or decrease the polarity of your current system. Instead, try mobile phases with different solvent selectivity characteristics.[5] For example, if you are using a Hexane/Ethyl Acetate system, try substituting the ethyl acetate (a hydrogen bond acceptor) with dichloromethane (a dipole) or toluene (an aromatic π-system).[5] This change in interaction type can often resolve overlapping spots.

  • Solution 2 (Gradient Elution): If isocratic (single solvent mixture) elution fails, use a gradient. Start with a low polarity mobile phase to elute the less polar impurities, then gradually increase the polarity over the course of the run to elute your more polar product. This sharpens peaks and can improve the resolution of closely-eluting compounds.

Issue 4: My product is not eluting from the column, even with a highly polar solvent.
  • Probable Cause: The compound may be irreversibly adsorbed to the silica gel, or it has precipitated at the top of the column upon loading.

  • Solution 1 (Check Solubility): Ensure your compound is soluble in the initial mobile phase. If not, consider using the "dry loading" technique.

  • Solution 2 (Drastic Polarity Increase): If you are using a Hexane/EtOAc system, even 100% EtOAc may not be polar enough. A common "flush" solvent is 5-10% methanol in dichloromethane. This highly polar mixture will elute most compounds from a silica column.

  • Solution 3 (Consider Irreversible Adsorption): If even a methanol/DCM flush fails to elute anything, your compound has likely either decomposed or is permanently stuck. This is common with very polar, nitrogen-containing heterocycles on silica.[4] In this case, purification on silica is not viable, and you must switch to an alternative like reversed-phase chromatography or ion-exchange chromatography.

Section 3: Step-by-Step Protocol & Data Tables

Experimental Protocol 2: A General Guide to Flash Column Chromatography

Objective: To purify a crude thiazole carbamate sample based on a pre-optimized TLC method.

1. Column Preparation (Slurry Packing): a. Clamp the column vertically. Place a small plug of glass wool or cotton at the bottom, followed by a thin layer of sand. b. In a beaker, mix the required amount of silica gel with the initial, low-polarity eluent to form a free-flowing slurry. c. Pour the slurry into the column. Use additional eluent to wash any remaining silica from the beaker into the column. d. Gently tap the column to dislodge air bubbles and encourage even packing. e. Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed, being careful to never let the column run dry . Add another thin layer of sand on top to protect the silica bed during sample and eluent addition.

2. Sample Loading:

  • Wet Loading (for samples soluble in the eluent): Dissolve the crude sample in a minimal amount of the mobile phase. Using a pipette, carefully add the solution to the top of the column. Drain the solvent until it is level with the sand, allowing the sample to adsorb onto the silica.
  • Dry Loading (Recommended for less soluble samples): Dissolve the crude sample in a volatile solvent (e.g., DCM, acetone). Add a small amount of silica gel (approx. 2-3 times the sample weight) to this solution. Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder of your sample adsorbed onto silica. Carefully add this powder to the top of the prepared column.

3. Elution and Fraction Collection: a. Carefully fill the column with the mobile phase. b. Apply gentle pressure to the top of the column using a regulated air or nitrogen line. c. Begin collecting the eluent in numbered test tubes or flasks. d. If running a gradient, start with the low-polarity solvent system and gradually introduce the higher-polarity system according to your developed method.

4. Analysis: a. Monitor the collected fractions by TLC to identify which ones contain your pure compound. b. Combine the pure fractions. c. Remove the solvent using a rotary evaporator to yield the purified thiazole carbamate.

Table 1: Common Solvent Systems for Normal-Phase Chromatography
Solvent System Typical Use & Properties
Hexane / Ethyl AcetateA versatile, widely used system of medium polarity. Good for a broad range of compounds.
Hexane / Diethyl EtherLess polar than Ethyl Acetate. Good for separating less polar compounds.
Dichloromethane (DCM) / MethanolA more polar system. Excellent for more functionalized or polar heterocycles. Often requires only 1-10% Methanol.
Toluene / Ethyl AcetateOffers different selectivity due to the aromatic nature of toluene. Can resolve compounds that co-elute in hexane-based systems.[5]
Chloroform / MethanolA polar system, sometimes used with a drop of ammonia for basic compounds.[10]

Section 4: Frequently Asked Questions (FAQs)

Q1: How much crude material can I load onto my column? A1: A general rule of thumb for good separation is to load an amount of crude material that is 1-2% of the total mass of the silica gel.[4] For very easy separations, you might go as high as 5%, but for difficult separations, keeping the load at 1% or less is advisable.

Q2: My compound is not UV-active. How can I see it on a TLC plate or know when it's eluting from the column? A2: You must use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice as it reacts with many functional groups. For more specific visualization, you can use a furfural/sulfuric acid spray, which is reported to detect carbamate esters.[8]

Q3: What is the difference between silica gel 60 and 230-400 mesh? A3: The numbers refer to the particle size. "230-400 mesh" silica has a smaller particle size than "silica gel 60". The smaller particles provide a higher surface area, which leads to better separation (higher resolution). For flash column chromatography, 230-400 mesh is the standard.

Q4: How can I prevent my purified carbamate from hydrolyzing during storage? A4: Carbamates and esters are prone to hydrolysis if exposed to moisture.[1] After purification, ensure your compound is completely dry. Storing it in a desiccator containing a drying agent (like anhydrous MgSO₄ or molecular sieves) under an inert atmosphere (nitrogen or argon) is the best practice to ensure long-term stability.[1] Storing in a freezer can sometimes be counterproductive as freezers can be humid environments.[1]

References

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  • Tasso, T., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2025). ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. (2010). Mansoura Journal of Pharmaceutical Sciences. Available at: [Link]

  • Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method. (2012). Asian Journal of Research in Chemistry. Available at: [Link]

  • Thiadiazole Carbamates: Potent Inhibitors of Lysosomal Acid Lipase and Potential Niemann-Pick Type C Disease Therapeutics. (n.d.). PMC. Available at: [Link]

  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (n.d.). ResearchGate. Available at: [Link]

  • Six Suggestions for Successful Column Chromatography. (2020). Biocompare. Available at: [Link]

  • Covalent anchoring of a cellulose per(phenyl carbamate) chiral selector onto silica gel through alkyne-azide click chemistry and its utilization in HPLC. (2025). IMC Krems University of Applied Sciences. Available at: [Link]

  • Advanced Techniques in Column Chromatography. (n.d.). Longdom Publishing. Available at: [Link]

  • New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. (n.d.). PMC. Available at: [Link]

  • TLC Fundamentals – Stationary & mobile phase choice (part 4). (2020). Interchim – Blog. Available at: [Link]

  • Immobilization of a cellulose carbamate-type chiral selector onto silica gel by alkyne-azide click chemistry for the preparation of chiral stationary chromatography phases. (2023). Cellulose. Available at: [Link]

  • Specific detection of aromatic compounds containing sulphur and thiazole compounds on thin-layer chromatographic plates. (n.d.). Analyst (RSC Publishing). Available at: [Link]

  • Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. (2001). PubMed. Available at: [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (n.d.). PMC. Available at: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci. Available at: [Link]

  • Determination of carbamates in soils by liquid chromatography coupled with on-line postcolumn UV irradiation and chemiluminescence detection. (2018). Arabian Journal of Chemistry. Available at: [Link]

  • GC Column Troubleshooting Guide. (2025). Phenomenex. Available at: [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). PubMed. Available at: [Link]

  • Using TLC to Scout Flash Chromatography Solvents. (2023). Biotage. Available at: [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (2023). MDPI. Available at: [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. Available at: [Link]

  • Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. (n.d.). Dr. Zachary H. Houston. Available at: [Link]

  • Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. (2022). MDPI. Available at: [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2022). LCGC International. Available at: [Link]

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  • Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. (2024). bioRxiv. Available at: [Link]

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Sources

Troubleshooting low conversion rates in thiazole amine protection

Author: BenchChem Technical Support Team. Date: February 2026

The Diagnostic Matrix: Why Your Reaction Failed

The protection of 2-aminothiazoles (and related heteroaryl amines) is deceptively difficult. Unlike standard anilines, these substrates suffer from a "reactivity paradox" driven by two main factors:

  • Electronic Deactivation: The thiazole ring is electron-withdrawing. The lone pair on the exocyclic amine (

    
    ) is heavily delocalized into the ring system (resonance stabilization), significantly reducing its nucleophilicity [1].
    
  • Ambident Nucleophilicity: While the exocyclic amine is the target, the ring nitrogen (

    
    ) retains basicity. This can lead to competitive binding with protons or Lewis acids, or formation of unstable intermediates that revert to starting material.
    
Quick Diagnostic Table
SymptomProbable CauseImmediate Action
< 10% Conversion Reagent hydrolysis or extreme steric/electronic deactivation.Check

quality (it hydrolyzes to t-BuOH). Switch to "Force Method" (Protocol B).
Stalled at ~50% Equilibrium issue or product inhibition.Add stoichiometric DMAP. Heat to reflux (THF).
Precipitate Formed Product or intermediate insolubility.Switch solvent to DMF or NMP. Check precipitate by LCMS (it might be the product).
Bis-Protection Excess reagent/base strength.[1][2]This is actually a strategy, not a failure. See Protocol C.

Optimized Protocols

Do not rely on "standard" aniline conditions (1.1 eq


, DCM, RT). Thiazoles require thermodynamic driving force.
Protocol A: The Catalytic Activation (Standard Optimized)

Best for: Moderately nucleophilic aminothiazoles with good solubility.

The Logic: DMAP is not just a base here; it acts as a nucleophilic catalyst, forming a reactive


-Boc-pyridinium species that is far more electrophilic than 

alone [2].
  • Dissolve: Suspend 2-aminothiazole (1.0 equiv) in anhydrous THF (not DCM; THF allows higher temps and better solubility).

  • Base: Add DIPEA (1.5 equiv) to scavenge protons.

  • Catalyst: Add DMAP (0.2 – 0.5 equiv) . Note: Standard 10% loading is often insufficient for thiazoles.

  • Reagent: Add

    
     (1.5 equiv) as a solution in THF.
    
  • Conditions: Heat to 60°C for 4–16 hours.

  • Workup: Dilute with EtOAc, wash with 0.5M HCl (to remove DMAP/DIPEA), then brine.

Protocol B: The "Force" Method (Deprotonation)

Best for: Electron-deficient thiazoles (e.g., with -CN, -CF3, -Halogens) or low conversion in Protocol A.

The Logic: If the amine is too weak to attack the Boc-species, you must convert it into a hard nucleophile (the amide anion) using a strong base [3].

  • Setup: Flame-dry flask,

    
     atmosphere.
    
  • Deprotonation: Dissolve substrate in anhydrous THF/DMF (9:1) . Cool to 0°C.

  • Base: Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir 30 min at 0°C until gas evolution ceases. The solution usually turns yellow/orange.

  • Reaction: Add

    
     (1.2 equiv) in one portion.
    
  • Warm: Allow to warm to RT. Reaction is usually complete in < 1 hour.

  • Quench: Carefully quench with sat.

    
     (cold).
    
Protocol C: The Bis-Boc Strategy (Selectivity via Excess)

Best for: Substrates that stall at mono-protection or give mixed Mono/Bis products.

The Logic: It is often easier to drive the reaction fully to the Bis-Boc species (


) and then selectively remove one Boc group than to stop exactly at mono-protection [4].
  • Push: Use Protocol A but with 3.0 equiv

    
      and 1.0 equiv DMAP . Heat until starting material is consumed (LCMS shows Bis-Boc mass).
    
  • Isolate: Standard workup.

  • Selective Deprotection: Dissolve Bis-Boc intermediate in MeOH or THF/MeOH. Add K2CO3 (2.0 equiv) or treat with dilute NaOH. The "looser" Boc group (often on the ring N or sterically crowded) cleaves rapidly, leaving the desired Mono-Boc product.

Visualizing the Mechanism & Troubleshooting

Mechanism: DMAP Catalysis Pathway

Understanding the "Boc-transfer" mechanism is crucial.[3] DMAP is not passive; it shuttles the Boc group.

BocMechanism Boc2O Boc2O Activated [Boc-DMAP]+ (Active Species) Boc2O->Activated DMAP Attack DMAP DMAP DMAP->Activated Catalyst Intermediate Tetrahedral Intermediate Activated->Intermediate + Thiazole Thiazole 2-Aminothiazole Thiazole->Intermediate Product N-Boc-Thiazole Intermediate->Product - DMAP CO2 CO2 + tBuOH Intermediate->CO2 Product->DMAP Recycle

Figure 1: The catalytic cycle of DMAP-mediated Boc protection.[3] Note that without DMAP, the weak thiazole amine must attack Boc2O directly, which is kinetically slow.

Troubleshooting Decision Tree

Troubleshooting Start Low Conversion (<20%) Solubility Is SM soluble in solvent? Start->Solubility CheckReagent Is Boc2O fresh? Solubility->CheckReagent Yes Action_Solvent Switch to DMF/THF or NMP Solubility->Action_Solvent No Method Current Method? CheckReagent->Method Yes Action_Force Use Protocol B (NaH Deprotonation) Method->Action_Force Standard Base (TEA/DIPEA) Action_Stoic Use Protocol A with 1.0 eq DMAP Method->Action_Stoic Cat. DMAP used Action_Bis Push to Bis-Boc then Hydrolyze Method->Action_Bis Stalled at 50%

Figure 2: Step-by-step decision logic for rescuing a failed reaction.

Frequently Asked Questions (FAQ)

Q: I see a new spot on TLC that isn't product or starting material. What is it? A: This is likely the Isocyanate . If you heat the reaction too vigorously or use strong bases without sufficient nucleophile capture, the Boc-amine can undergo elimination to form an isocyanate (


). This is a dead-end side product. Solution: Lower the temperature and ensure your reagents are dry.

Q: Can I use HCl/Dioxane to deprotect? A: Yes, but be careful. Thiazoles are basic. The deprotected product will form a hydrochloride salt (Thiazole-


). This salt is often hygroscopic and can be difficult to filter. Tip: Use TFA/DCM for deprotection, then neutralize with saturated bicarbonate to isolate the free base.

Q: Why not use Acetyl chloride or acetic anhydride instead? A: You can, but amide hydrolysis (deprotection) on a thiazole requires harsh basic or acidic conditions (refluxing 6N HCl) which might degrade other sensitive parts of your molecule. The Boc group is orthogonal—it comes off with mild acid, leaving other esters or amides intact.

Q: My LCMS shows a mass of M+100 instead of M+100 (Boc). A: You likely have the Bis-Boc species (M + 200) or a Urea formation if moisture was present. However, if the mass is exactly +100, it is the Mono-Boc. Note that some thiazoles ionize poorly; check the UV trace, not just the TIC (Total Ion Count).

References

  • Electronic properties of 2-aminothiazoles

    • Journal of Organic Chemistry. "Substituent-Controlled Selective Synthesis of N-Acyl 2-Aminothiazoles". (2014).[4][5]

  • DMAP Catalysis Mechanism

    • Common Organic Chemistry. "Boc Protection Mechanism (Boc2O + DMAP)".[3][6]

  • Strong Base Strategies (NaH)

    • National Institutes of Health (PMC). "Structure-activity relationships of 2-aminothiazoles...".
  • Bis-Protection & Selectivity

    • Greene's Protective Groups in Organic Synthesis.

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Pattern of Nitrothiazole Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of nitrothiazole carbamates, with a specific focus on Nitazoxanide (NTZ) and its active metabolite Tizoxanide (Tiz) . It is designed for researchers requiring high-fidelity structural elucidation and bioanalytical method development.

A Technical Comparison & Structural Elucidation Guide

Executive Summary

Nitrothiazole carbamates, exemplified by Nitazoxanide , represent a critical class of broad-spectrum antiparasitic and antiviral agents. Their bioanalysis relies heavily on LC-MS/MS, yet their fragmentation is complex due to the interplay between the labile carbamate/amide linkers and the electronegative nitro group.

This guide dissects the electrospray ionization (ESI) behavior of these compounds, contrasting the prodrug (NTZ) with its active metabolite (Tiz) . It establishes a self-validating fragmentation model based on three distinct cleavage zones: the ester tail, the amide core, and the nitro-heterocyclic head.

Experimental Architecture

To replicate the fragmentation patterns described below, the following "Self-Validating" LC-MS/MS protocol is recommended. This setup ensures that thermal degradation in the source does not mimic collision-induced dissociation (CID).

Standardized LC-MS/MS Protocol
ParameterSetting / ConditionRationale
Ionization Source ESI (Positive & Negative)ESI(+) favors the amide protonation; ESI(-) is highly sensitive for the nitro group.
Capillary Voltage 3.5 kV (Pos) / 2.5 kV (Neg)Moderate voltage prevents in-source fragmentation of the labile ester in NTZ.
Cone Voltage 30 VOptimized to transmit the precursor

without premature deacetylation.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for

formation.
Mobile Phase B Acetonitrile (ACN)Aprotic solvent stabilizes the radical anions in negative mode.
Column C18 (e.g., 50 x 2.1 mm, 1.7 µm)Standard reverse-phase retention; Tiz elutes earlier than NTZ due to the free hydroxyl.

Fragmentation Mechanics: The "Three-Zone" Model

The fragmentation of Nitazoxanide (


 308) and Tizoxanide (

266) is governed by the stability of the thiazole ring versus the lability of the exocyclic bonds.
Zone 1: The Ester Cleavage (Deacetylation)
  • Mechanism: The most energetically favorable pathway for Nitazoxanide in ESI(+) is the loss of the acetyl group as a neutral ketene (

    
    , 42 Da) or acetic acid.
    
  • Observation: The transition

    
      is dominant. In many spectra, the "precursor" appears as 266 because the ester hydrolyzes in-source.
    
  • Diagnostic Value: The presence of

    
     308 confirms the intact prodrug; total conversion to 266 indicates sample degradation or metabolism.
    
Zone 2: The Amide "Hinge" Cleavage
  • Mechanism: Protonation occurs at the amide nitrogen. CID energy drives the cleavage of the amide bond (

    
    ), separating the salicyl ring from the nitrothiazole ring.
    
  • Fragment Ions:

    • Salicyl Moiety: Generates the acylium ion

      
       at 
      
      
      
      121
      . This is a highly stable, diagnostic fragment for the non-heterocyclic side of the molecule.
    • Thiazole Moiety: The 2-amino-5-nitrothiazole cation would appear at

      
       145, but it is often unstable and fragments further.
      
Zone 3: The Nitro-Thiazole Core Dynamics
  • Mechanism: The nitro group (

    
    ) is an electron withdrawer. In ESI(+), it destabilizes the ring. In ESI(-), it stabilizes the negative charge.
    
  • Deep Fragmentation:

    • Loss of

      
      :  A neutral loss of 46 Da is common in nitroaromatics.
      
    • The "Quant" Ion (

      
       96):  Literature cites the transition 
      
      
      
      (and
      
      
      ) as the primary MRM for quantitation. This high-energy fragment is likely a stable thiazole ring remnant (e.g.,
      
      
      or a ring-opened species) formed after the ejection of the nitro group and the amide linker.

Data Visualization: Fragmentation Pathways

Diagram 1: Mechanistic Fragmentation Pathway of Nitazoxanide

This diagram illustrates the step-by-step degradation of the parent molecule into its primary diagnostic ions.

NTZ_Fragmentation NTZ Nitazoxanide (NTZ) [M+H]+ = 308 (Prodrug) TIZ Tizoxanide (Tiz) [M+H]+ = 266 (Active Metabolite) NTZ->TIZ Zone 1: Deacetylation (In-source or CID) Ketene Neutral Loss: Ketene (-42 Da) NTZ->Ketene Salicyl Salicyl Fragment [C7H5O2]+ m/z 121 TIZ->Salicyl Zone 2: Amide Cleavage Thiazole Aminothiazole Core (Transient) m/z ~145 TIZ->Thiazole Zone 2: Amide Cleavage Frag96 Deep Fragment (Quantifier Ion) m/z 96 Thiazole->Frag96 Zone 3: Nitro Loss + Ring Fission (-NO2, -HCN)

Caption: Mechanistic pathway showing the conversion of NTZ to Tizoxanide and subsequent generation of diagnostic ions 121 and 96.

Comparative Analysis: Product vs. Alternatives

This section compares the MS characteristics of Nitazoxanide against its active form and non-nitro analogues to assist in derivative identification.

Table 1: Diagnostic Ion Comparison
CompoundPrecursor (ESI+)Primary Fragment (Base Peak)Secondary FragmentStructural Inference
Nitazoxanide 308

266 (Loss of Acetyl)121 (Salicyl)Intact prodrug; Acetyl group present.
Tizoxanide 266

121 (Salicyl)96 (Thiazole core)Deacetylated metabolite; Active form.
Tiz-Glucuronide 442

266 (Loss of Gluc)121 Phase II metabolite; Labile glycosidic bond.
Non-Nitro Analogues


No

loss
Lack of 46 Da neutral loss distinguishes these from NTZ.
ESI(+) vs. ESI(-) Mode Performance
  • ESI Positive: Best for structural elucidation. The fragmentation is rich, providing clear evidence of the amide linker (

    
     121) and the acetyl group (
    
    
    
    ).
  • ESI Negative: Best for trace detection (Sensitivity). The nitro group strongly stabilizes the negative charge (

    
     at 
    
    
    
    306). Fragmentation in negative mode often yields fewer fragments, primarily the parent ion and simple nitro losses, making it less useful for structure confirmation but superior for Limits of Quantitation (LOQ).

Detailed Protocol: MRM Method Setup

For researchers setting up a quantitative assay, the following Multiple Reaction Monitoring (MRM) transitions are the industry standard for specificity.

Step 1: Source Optimization

  • Tune on Tizoxanide (

    
     266) rather than Nitazoxanide, as NTZ will partially degrade to Tiz in the source. Optimizing for 266 ensures maximum sensitivity for the active species.
    

Step 2: Transition Selection

  • Quantifier Trace (NTZ):

    
     (High energy, high specificity).
    
  • Qualifier Trace (NTZ):

    
     (Confirming the salicyl head).
    
  • Quantifier Trace (Tiz):

    
    .
    
  • Qualifier Trace (Tiz):

    
    .
    

Step 3: Verification

  • Inject a neat standard of NTZ. If the peak for Tiz (

    
     266) appears at the same retention time as NTZ, it is in-source fragmentation. If it separates chromatographically, it is a solution impurity or metabolite.
    

References

  • Zhao, Z., et al. (2008). "Liquid chromatography–tandem mass spectrometry analysis of nitazoxanide and its major metabolites in goat." Journal of Chromatography B. Link

  • Broekhuysen, J., et al. (2000). "Nitazoxanide: pharmacokinetics and metabolism in man." International Journal of Clinical Pharmacology and Therapeutics. Link

  • Sakamoto, Y., et al. (2018). "Fragmentation mechanisms of thiazole derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (General reference for thiazole ring fission).
  • Mohammad, A. S., & Jayanthi, V. (2022). "Determination of Nitazoxanide in Biological Matrices by LC-MS/MS Technique: Method Development and Validation." Indian Journal of Pharmaceutical Education and Research. Link

A Comparative Guide to the FTIR Characteristic Peaks of Butyl 5-nitro-1,3-thiazol-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Butyl 5-nitro-1,3-thiazol-2-ylcarbamate is a derivative of the 5-nitrothiazole family. This chemical class is of significant interest to medicinal chemists and drug development professionals due to its association with potent antimicrobial and antiparasitic activities. The parent compound, Nitazoxanide, is an FDA-approved broad-spectrum antiparasitic and antiviral agent[1][2][3]. Characterizing new derivatives like the butyl carbamate variant is crucial for structure-activity relationship (SAR) studies.

FTIR spectroscopy is an indispensable, rapid, and non-destructive technique for confirming the molecular structure of newly synthesized compounds[4][5]. By identifying the characteristic vibrational frequencies of specific functional groups, researchers can verify the successful incorporation of moieties like the nitro group, the carbamate linker, and the thiazole ring, ensuring the compound's identity and purity.

Part 1: Predicted FTIR Absorption Frequencies

The structure of Butyl 5-nitro-1,3-thiazol-2-ylcarbamate contains several key functional groups, each with distinct vibrational modes that give rise to characteristic peaks in the infrared spectrum. The following table outlines the predicted absorption ranges for these groups, grounded in authoritative spectral correlation charts and literature data.

Table 1: Predicted Characteristic FTIR Peaks for Butyl 5-nitro-1,3-thiazol-2-ylcarbamate

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Expected IntensityRationale & References
Nitro Group (R-NO₂) Asymmetric Stretch (ν_as_)1550 - 1500StrongThe N-O bonds are highly polar, leading to a strong absorption for the out-of-phase stretch. This is a hallmark of aromatic nitro compounds.[6][7][8]
Symmetric Stretch (ν_s_)1390 - 1330StrongThe in-phase stretch of the N-O bonds also produces a strong, distinct peak at a lower frequency than the asymmetric stretch.[6][7][8]
Carbamate Linker (-NH-C(=O)-O-) N-H Stretch (ν_N-H_)3400 - 3200MediumThis peak corresponds to the stretching of the N-H bond in the secondary amide-like structure of the carbamate. Its position can be influenced by hydrogen bonding.[7][9]
C=O Stretch (ν_C=O_)1750 - 1715StrongThe carbonyl stretch in carbamates is typically found at a higher frequency than in simple amides due to the influence of the adjacent oxygen atom.[6][9][10]
C-N Stretch1350 - 1200Medium-StrongThis vibration involves the stretching of the bond between the nitrogen and the carbonyl carbon.
C-O Stretch1300 - 1000StrongCarbamates exhibit strong C-O stretching bands, similar to esters.[6][10]
Thiazole Ring C=N / C=C Stretches1620 - 1450Medium-WeakAromatic and heteroaromatic ring systems display a series of bands due to the stretching of C=C and C=N bonds within the ring.[11]
Ring Vibrations1400 - 1000VariableComplex vibrational modes involving the entire ring structure.[12]
Butyl Group (-CH₂, -CH₃) Asymmetric CH₃/CH₂ Stretch2975 - 2950Medium-StrongThese correspond to the out-of-phase stretching of C-H bonds in the methyl and methylene groups.[6]
Symmetric CH₃/CH₂ Stretch2885 - 2850MediumThese correspond to the in-phase stretching of C-H bonds.[6]
CH₂/CH₃ Bending (Scissoring/Deformation)1470 - 1450 / 1380-1370MediumBending vibrations of the alkyl C-H bonds.[6]

The following diagram illustrates the molecular structure and highlights the key functional groups responsible for the predicted FTIR peaks.

Caption: Molecular structure with key functional groups color-coded.

Part 2: Comparative Analysis with Nitazoxanide

To ground our predictions in experimental reality, we will compare them to the known FTIR spectrum of Nitazoxanide. Nitazoxanide (2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide) shares the critical 5-nitro-1,3-thiazol-2-yl core with our target molecule[1]. The primary difference lies in the substituent at the 2-amino position: an N-acetylsalicyloyl group in Nitazoxanide versus a butyl carbamate group in our target compound.

This comparison allows us to:

  • Confirm Core Structure Peaks: Vibrations from the 5-nitrothiazole ring should appear at very similar wavenumbers in both spectra.

  • Differentiate Substituent Peaks: The distinct signals from the butyl carbamate group (N-H stretch, carbamate C=O stretch, C-H alkyl stretches) should be clearly distinguishable from the signals of the acetylsalicyloyl group in Nitazoxanide (e.g., ester C=O, amide C=O, aromatic C-H).

Table 2: Comparative FTIR Data — Predicted (Target Molecule) vs. Experimental (Nitazoxanide)

Vibration TypeButyl 5-nitro-1,3-thiazol-2-ylcarbamate (Predicted, cm⁻¹)Nitazoxanide (Experimental, cm⁻¹)Analysis of Comparison
N-H Stretch 3400 - 3200~3360 - 3350[1][13]Both molecules contain a secondary amide/carbamate N-H bond, leading to a peak in this region. This peak confirms the presence of the linker.
Alkyl C-H Stretches 2975 - 2850Absent / WeakThe strong C-H stretching bands from the butyl group are a key differentiator and a positive indicator for the target molecule. Nitazoxanide lacks a significant aliphatic chain.
Carbonyl (C=O) Stretches ~1730 (Carbamate)~1770 (Ester) & ~1660 (Amide)[13]This is a critical region. The target molecule should show a single, strong C=O peak for the carbamate. Nitazoxanide shows two distinct C=O peaks for its ester and amide functionalities. The absence of the ~1660 cm⁻¹ amide peak and the presence of a single peak around 1730 cm⁻¹ would strongly support the carbamate structure.
Nitro (NO₂) Asymmetric Stretch 1550 - 1500~1550[1]Excellent correlation is expected. This strong peak confirms the presence of the essential 5-nitro substituent on the thiazole ring in both molecules.
Nitro (NO₂) Symmetric Stretch 1390 - 1330~1350[1]Excellent correlation is expected. This second strong nitro group peak provides further confirmation of the core structure.
Thiazole Ring (C=N/C=C) Stretches 1620 - 1450~1600[13]Good correlation is expected for the main ring vibrations, confirming the integrity of the heteroaromatic core.

Part 3: Experimental Protocol

To obtain a high-quality FTIR spectrum of a solid powder like Butyl 5-nitro-1,3-thiazol-2-ylcarbamate, the Attenuated Total Reflectance (ATR) technique is highly recommended. ATR-FTIR requires minimal to no sample preparation, is non-destructive, and provides excellent, reproducible results for solid samples[14][15][16][17].

Objective: To acquire a mid-infrared spectrum (4000-400 cm⁻¹) of the solid sample.

Apparatus:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Single-reflection Diamond ATR accessory

  • Spatula

  • Solvent for cleaning (e.g., Isopropanol)

  • Lint-free wipes

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical self-validating step that measures the absorbance of the ambient atmosphere (CO₂, H₂O) and the instrument itself.

    • The software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ for a good signal-to-noise ratio.

  • Sample Application:

    • Place a small amount of the Butyl 5-nitro-1,3-thiazol-2-ylcarbamate powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

    • Lower the ATR press arm and apply consistent pressure using the built-in clamp. This ensures optimal contact between the solid sample and the crystal surface, which is essential for a strong signal.

  • Sample Spectrum Acquisition:

    • Using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution), collect the sample spectrum.

  • Data Processing and Analysis:

    • The software will automatically perform the Fourier transform and ratio the sample interferogram against the background interferogram to produce the final absorbance spectrum.

    • If necessary, apply an ATR correction algorithm available in most modern FTIR software. This corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum appear more like a traditional transmission spectrum[14].

    • Identify and label the peak positions (in cm⁻¹) of the major absorption bands.

  • Cleaning: Retract the press arm, carefully remove the sample powder, and clean the ATR crystal surface with isopropanol and a lint-free wipe as described in Step 2.

Part 4: Data Interpretation Workflow

The logical process from sample to structural confirmation is outlined in the following workflow diagram.

Sources

Comparative Analysis of Butyl vs. Ethyl Nitrothiazole Carbamates: A Guide to Biological Activity and Experimental Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the anticipated biological activities of butyl and ethyl nitrothiazole carbamates. Designed for researchers in drug development, this document moves beyond a simple recitation of facts to explain the underlying medicinal chemistry principles that govern the activity of these compounds. We will explore the structure-activity relationships, postulate a mechanism of action based on existing literature for related compounds, and provide detailed, self-validating experimental protocols to test these hypotheses in a laboratory setting.

Introduction: The Therapeutic Potential of Nitrothiazoles and Carbamates

The 5-nitrothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several successful antimicrobial and antiparasitic drugs, most notably nitazoxanide.[1] The biological activity of these compounds is largely attributed to the nitro group, which can be reduced by microbial enzymes, such as pyruvate:ferredoxin oxidoreductase (PFOR), to generate cytotoxic radical anions.[1][2] These reactive species can disrupt cellular respiration and damage DNA, leading to cell death.[3] This mechanism provides a degree of selectivity for anaerobic bacteria and parasites that possess these specific nitroreductase enzymes.[2]

The carbamate functional group (R-O-C(O)-NR'R'') is also a versatile component in drug design.[4] It is found in a wide array of therapeutic agents, from insecticides that inhibit acetylcholinesterase to anticancer and antiviral drugs.[4][5] Incorporating a carbamate moiety can modulate a molecule's physicochemical properties, such as stability, solubility, and membrane permeability, and can serve as a prodrug to enhance bioavailability.[4]

By combining the 5-nitrothiazole core with a carbamate side chain, we aim to create hybrid molecules with potentially novel or enhanced biological activities. This guide specifically focuses on comparing two closely related analogues: an ethyl carbamate and a butyl carbamate derivative, to understand how a simple change in alkyl chain length can profoundly impact therapeutic potential.

Molecular Structures and Physicochemical Postulates

The fundamental difference between the two molecules under investigation is the length of the alkyl chain attached to the carbamate's oxygen atom.

  • Ethyl (5-nitrothiazol-2-yl)carbamate: Features a two-carbon ethyl group.

  • Butyl (5-nitrothiazol-2-yl)carbamate: Features a four-carbon butyl group.

This seemingly minor structural change has significant implications for the molecule's physicochemical properties, primarily its lipophilicity (fat-solubility).

Table 1: Predicted Physicochemical Properties

PropertyEthyl (5-nitrothiazol-2-yl)carbamateButyl (5-nitrothiazol-2-yl)carbamateRationale for Difference
Molecular FormulaC6H7N3O4SC8H11N3O4SAddition of a C2H4 group.
Molecular Weight217.20 g/mol 245.26 g/mol Increased mass from the two extra carbons and four hydrogens.
Predicted LogP *~1.1~2.0Increased Lipophilicity. The addition of two methylene (-CH2-) groups significantly increases the compound's affinity for nonpolar environments.
Predicted Solubility HigherLowerIncreased lipophilicity generally corresponds to decreased aqueous solubility.

*LogP values are estimations and can vary based on the calculation algorithm used. The trend is more important than the absolute value.

Expertise & Experience: The decision to compare ethyl and butyl analogues is a classic medicinal chemistry strategy. It allows for a systematic evaluation of how lipophilicity influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its interaction with the biological target. The butyl group's greater lipophilicity is hypothesized to enhance its ability to cross lipid-rich biological membranes (e.g., bacterial cell walls, host cell membranes), which could lead to higher intracellular concentrations and, consequently, greater biological activity. However, this comes with a potential trade-off: increased toxicity and decreased aqueous solubility, which can complicate formulation and administration.

Postulated Mechanism of Action and Biological Impact

The primary mechanism of action is expected to derive from the 5-nitrothiazole core. The carbamate side chain will likely modulate the compound's potency and selectivity.

Mechanism of Action: Nitroreductase Activation

The central hypothesis is that both compounds act as prodrugs requiring reductive activation.

Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Microbial Cell Prodrug Nitrothiazole Carbamate (Parent Compound) PFOR Nitroreductase (e.g., PFOR) Prodrug->PFOR Enters Cell & Binds Enzyme Activated Cytotoxic Nitro Radical Anion Damage DNA Damage & Enzyme Inactivation Activated->Damage Death Cell Death Damage->Death PFOR->Activated Reduction of Nitro Group

Caption: Proposed mechanism of action for nitrothiazole carbamates.

  • Cellular Uptake: The compound crosses the microbial cell membrane. The higher lipophilicity of the butyl derivative may facilitate more efficient passage compared to the ethyl analogue.

  • Reductive Activation: Inside the anaerobic microorganism, a nitroreductase enzyme reduces the 5-nitro group.[2]

  • Generation of Cytotoxic Species: This reduction creates a highly reactive nitro radical anion.

  • Cellular Damage: The radical anion non-specifically damages vital cellular components, including DNA, proteins, and lipids, leading to cell death.[3]

Comparative Biological Activity: A Hypothesis
  • Antimicrobial/Antiparasitic Potency: The butyl derivative is predicted to show higher potency (i.e., a lower Minimum Inhibitory Concentration, MIC) than the ethyl derivative. The enhanced lipophilicity should lead to greater accumulation within the target cell, requiring a lower external concentration to achieve a lethal intracellular dose.

  • Host Cell Cytotoxicity: This same property may also lead to higher cytotoxicity in mammalian cells . Increased lipophilicity can enhance uptake into host cells and promote non-specific interactions with membranes and intracellular proteins, potentially leading to off-target toxicity.

  • Therapeutic Index: The ultimate measure of a drug's utility is its selectivity. The Selectivity Index (SI) , calculated as (IC₅₀ in host cells) / (MIC against microbe), is crucial. While the butyl analogue may be more potent, the ethyl analogue might possess a more favorable (higher) SI if its reduced cytotoxicity outweighs its slightly lower antimicrobial potency.

Experimental Design for Validation

To rigorously compare these two compounds, a series of well-defined experiments is necessary. The following protocols provide a self-validating framework for synthesis and biological evaluation.

Workflow for Comparative Evaluation

Experimental_Workflow cluster_synthesis Phase 1: Synthesis & Characterization cluster_testing Phase 2: Biological Evaluation cluster_analysis Phase 3: Data Analysis Synth_E Synthesize Ethyl Derivative QC Purification (Chromatography) & Characterization (NMR, MS) Synth_E->QC Synth_B Synthesize Butyl Derivative Synth_B->QC MIC_Test Determine MIC (Antimicrobial Assay) QC->MIC_Test IC50_Test Determine IC50 (Cytotoxicity Assay) QC->IC50_Test SI_Calc Calculate Selectivity Index (SI = IC50 / MIC) MIC_Test->SI_Calc IC50_Test->SI_Calc Compare Compare Potency, Cytotoxicity, and SI SI_Calc->Compare Conclusion Draw Conclusion: Which is the better lead? Compare->Conclusion

Caption: Step-by-step workflow for comparing the two carbamates.

Protocol 1: Synthesis of (5-nitrothiazol-2-yl)carbamates

This protocol describes a general method adaptable for both ethyl and butyl analogues. The synthesis proceeds via the reaction of 2-amino-5-nitrothiazole with the corresponding alkyl chloroformate.[6][7]

Materials:

  • 2-amino-5-nitrothiazole

  • Ethyl chloroformate OR Butyl chloroformate

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and hotplate

  • Standard glassware (round-bottom flask, condenser, dropping funnel)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 2-amino-5-nitrothiazole in anhydrous DCM.

  • Base Addition: Add 1.1 equivalents of pyridine to the solution and cool the mixture to 0 °C in an ice bath.

  • Carbamate Formation: Slowly add 1.1 equivalents of the respective alkyl chloroformate (ethyl or butyl) dropwise to the stirred solution.

    • Causality: The base (pyridine) acts as a nucleophilic catalyst and also scavenges the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. Cooling to 0 °C helps to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure carbamate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth.

Materials:

  • 96-well microtiter plates

  • Bacterial or parasitic culture in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Stock solutions of test compounds (e.g., 10 mg/mL in DMSO)

  • Positive control antibiotic (e.g., ampicillin, metronidazole)

  • Negative control (medium only)

  • Vehicle control (medium with DMSO)

  • Multichannel pipette

  • Incubator

Procedure:

  • Prepare Inoculum: Dilute an overnight culture of the microorganism to a standardized concentration (e.g., ~5 x 10⁵ CFU/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compounds.

    • Add 100 µL of broth to all wells.

    • Add 100 µL of the highest concentration of the compound stock to the first column, mix, and transfer 100 µL to the next column. Repeat across the plate to create a concentration gradient.

  • Inoculation: Add 10 µL of the standardized inoculum to each well (except the negative control). The final volume in each well will be ~110 µL.

    • Self-Validation: Include a vehicle control (wells with the highest concentration of DMSO used) to ensure the solvent itself is not inhibiting growth. A positive control antibiotic validates that the assay can detect growth inhibition.

  • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37 °C for 18-24 hours). For anaerobic organisms, use an anaerobic chamber.

  • Determine MIC: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be assessed visually or with a plate reader measuring optical density (OD).

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol measures the compound's toxicity to a mammalian cell line (e.g., HeLa, HepG2) to determine the IC₅₀ value.

Materials:

  • Human cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., acidified isopropanol)

  • Test compounds and positive control (e.g., doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the ethyl and butyl carbamates and add them to the wells. Include untreated and vehicle (DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

    • Causality: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at ~570 nm using a microplate reader.

  • Calculate IC₅₀: The cell viability is expressed as a percentage relative to the untreated control. The IC₅₀ is the concentration of the compound that reduces cell viability by 50%. This is determined by plotting a dose-response curve.

Data Presentation and Final Comparison

The results from the above experiments should be compiled into a clear, comparative table.

Table 2: Hypothetical Experimental Data Summary

CompoundMIC (µg/mL) vs. G. lambliaIC₅₀ (µg/mL) vs. HeLa CellsSelectivity Index (SI = IC₅₀/MIC)
Ethyl Derivative 1.5>50>33.3
Butyl Derivative 0.41230.0
Metronidazole (Control)2.0>100>50

Interpretation of Hypothetical Data: In this example, the butyl derivative is nearly 4-fold more potent against the parasite (G. lamblia) as predicted. However, it is also significantly more toxic to the human HeLa cells. The ethyl derivative, while less potent, is far less toxic, resulting in a slightly better (and safer) selectivity index. Based on this hypothetical data, the ethyl derivative would be considered a more promising lead compound for further development due to its superior safety profile.

Conclusion and Future Directions

This guide outlines a direct comparative framework for evaluating ethyl and butyl nitrothiazole carbamates. Based on established principles of medicinal chemistry, we predict that the butyl analogue will exhibit greater raw potency due to increased lipophilicity, but this will likely be coupled with higher host cell toxicity and lower aqueous solubility. The ethyl analogue may present a more balanced profile, potentially offering a superior therapeutic window (Selectivity Index) , which is the most critical parameter for advancing a compound in the drug discovery pipeline.

The provided experimental protocols offer a robust and self-validating path to test these hypotheses. The results of such a study will provide clear, actionable data, allowing researchers to make an informed decision on which structural scaffold to pursue for further optimization and development as a potential therapeutic agent.

References

  • Hof, H., Zak, O., Schweizer, E., & Denzler, A. (1984). Antibacterial activities of nitrothiazole derivatives. Journal of Antimicrobial Chemotherapy, 14(1), 31-39. [Link]

  • Lallemand, P., et al. (2017). Click Chemistry-Facilitated Structural Diversification of Nitrothiazoles, Nitrofurans, and Nitropyrroles Enhances Antimicrobial Activity against Giardia lamblia. Antimicrobial Agents and Chemotherapy, 61(6), e00147-17. [Link]

  • Rockwell, S., et al. (1984). Evaluation of 2-amino-5-nitrothiazole as a hypoxic cell radiosensitizer. International Journal of Radiation Oncology, Biology, Physics, 10(8), 1335-1338.
  • PrepChem. (n.d.). Synthesis of 2-amino-5-nitrothiazole. [Link]

  • Kalluraya, B., et al. (2011). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 3(4), 747-754.
  • Geronikaki, A., et al. (2021). Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. Molecules, 26(14), 4268. [Link]

  • Samadhiya, P., et al. (2012). Synthesis of azetidinone derivatives of 2-amino-5-nitrothiazole and their medicinal importance. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 564-569.
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  • Wikipedia. (n.d.). Carbamate. [Link]

  • Hay, M. P., et al. (1999). A 2-nitroimidazole carbamate prodrug of 5-amino-1-(chloromethyl)-3-[(5,6,7-trimethoxyindol-2-yl)carbonyl]-1,2-dihydro-3H-benz[e]indole (amino-seco-CBI-TMI) for use with ADEPT and GDEPT. Bioorganic & Medicinal Chemistry Letters, 9(15), 2237-2242. [Link]

  • Pollock, R. T. (1948). Preparation and properties of carbamates, nitrocarbamates and their derivatives. Boston University Libraries. [Link]

  • Martinez-Gomez, F., & Vadyvaloo, V. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia, 2(3), 1221-1235. [Link]

  • Baril, B. B., et al. (1979). Comparison of biochemical and biological effects of four nitrosoureas with differing carbamoylating activities. Cancer Research, 39(4), 1307-1313.
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  • O'Donnell, K. M., et al. (2020). Antimicrobial Activity of 5-membered Nitroheteroaromatic Compounds beyond Nitrofurans and Nitroimidazoles: Recent Progress. Current Medicinal Chemistry, 27(1), 1.
  • Sola, I., et al. (2019).
  • Šinko, G., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(2), 73-88. [Link]

  • Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ResearchGate. [Link]

  • Tiwary, S., et al. (2023). Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms. Cell Death & Disease, 14(5), 323. [Link]

  • Rossignol, J. F., & Cavier, R. (2010). Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. Journal of Antimicrobial Chemotherapy, 65(6), 1145-1152. [Link]

  • Hof, H., et al. (1984). Antibacterial activities of nitrothiazole derivatives. Journal of Antimicrobial Chemotherapy, 14(1), 31-39. [Link]

  • Li, Y., et al. (2023). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Molecules, 28(23), 7808. [Link]

  • Zimmerli, B., & Schlatter, J. (1991). Ethyl carbamate: analytical methodology, occurrence, formation, biological activity and risk assessment. Mutation Research/Genetic Toxicology, 259(3-4), 325-350. [Link]

  • Kamini, N. R., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 687812. [Link]

  • de Oliveira, A. C. S., et al. (2023). Carbamates: Are they “Good” or “Bad Guys”? Journal of the Brazilian Chemical Society, 34, 1-20.
  • Nikolova, Y., et al. (2023). Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes. Molecules, 28(16), 6062. [Link]

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Sources

Melting point reference for pure Butyl 5-nitro-1,3-thiazol-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Defining Guide's Focus

I'm currently developing a "Publish Comparison Guide" centered on melting point references for pure Butyl 5-nitro-1,3-thiazol-2-ylcarbamate, focusing on researchers, scientists, and drug development professionals as the target audience. The initial phase identifies key challenges and constraints, such as the specific focus on melting point, and audience experience.

Analyzing Data's Role

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Refining Search Strategies

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Analyzing Search Results

I'm currently sifting through search results for the melting point of Butyl 5-nitro-1,3-thiazol-2-ylcarbamate (CAS 353255-51-3). The data is proving elusive, though an EaseChem result has a field for it. I'm focusing on parsing the snippets for a direct value, and cross-referencing with other potential sources to confirm.

Investigating Analog Data

I've hit a roadblock with the direct search, and now I am analyzing related compounds. I've found a methyl ester analog (CAS 545494) that needs a melting point check. Ethyl and the parent amine's values provide a starting point. Structural comparisons indicate the butyl chain might lower the melting point from the general high range of these compounds, so I'll frame the guide around verification.

Analyzing Melting Points

Comparing Analogous Melting Points

I've been examining the melting points of related compounds. The methyl analog, Niridazole intermediate, has reported melting points varying significantly, between 193-250°C and 222°C. The tert-butyl analog also melts at 222°C, according to an EPA snippet. I'm focusing on the n-butyl chain now. It should be lower than that of the tert-butyl analog.

Refining Search Strategy

I've re-examined the search results closely. EaseChem lists the target compound's melting point as blank, confirming my initial difficulty. Sigma lists the parent amine's melting point at 195-200°C. EPA provides a melting point of 222°C for the tert-butyl analog. I'm hypothesizing the n-butyl ester is solid, but I cannot make up a number. My best guess is 140-180°C or lower.

Drafting Comparative Guidelines

Exhausting Data Search

I've hit a dead end in my quest to directly find the experimental melting point data for "Butyl 5-nitro-1,3-thiazol-2-ylcarbamate" (CAS 353255-51-3). The information seems elusive, likely hidden behind subscription databases or in specialized documentation. I'll need to revise my search strategy to accommodate this.

Refining Guide Approach

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Establishing Guardrails & Methods

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Constructing Comparative Framework

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A Comparative Guide to the UV-Vis Absorption Characteristics of 5-Nitro-1,3-Thiazol-2-ylcarbamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, heterocyclic compounds are of paramount importance. Among these, derivatives of the 5-nitro-1,3-thiazole scaffold have garnered significant attention due to their broad spectrum of biological activities, including potent antitubercular, antibacterial, and antifungal properties.[1][2][3] The inherent bioactivity of the nitrothiazole core makes it a privileged structure in the design of novel therapeutic agents.[1] The addition of a carbamate functional group at the 2-position can further modulate the molecule's physicochemical properties, such as solubility and target-binding interactions, offering a versatile platform for drug discovery.

Ultraviolet-Visible (UV-Vis) spectroscopy is an indispensable analytical technique for the structural elucidation and quantitative analysis of these organic compounds.[4][5] The absorption of UV-Vis light corresponds to the excitation of electrons to higher energy levels, providing a distinct "fingerprint" based on the molecule's electronic structure.[6] The position of the maximum absorption wavelength (λmax) is highly sensitive to the molecular architecture, particularly the extent of conjugated systems and the nature of substituent groups.

This guide provides a comprehensive comparison of the UV-Vis absorption maxima of 5-nitro-1,3-thiazol-2-ylcarbamate derivatives and related chromophoric systems. We will delve into the structural factors that govern their spectral properties, present a standardized protocol for their experimental determination, and offer insights grounded in established spectroscopic principles to aid researchers in their characterization and development efforts.

The Science Behind UV-Vis Absorption in Nitrothiazoles

The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic transitions, primarily n → π* (excitation of a non-bonding electron to an anti-bonding π orbital) and π → π* (excitation of a bonding π electron to an anti-bonding π orbital).[6] For compounds like 5-nitro-1,3-thiazol-2-ylcarbamates, the key structural features influencing these transitions are:

  • The Conjugated System: The thiazole ring, an aromatic heterocycle, contains a conjugated system of double bonds. This conjugation is extended by the nitro group (-NO2) and can be further influenced by the carbamate moiety (-NH-C=O-OR). Larger conjugated systems decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (a bathochromic or red shift).[7]

  • Chromophores and Auxochromes: A chromophore is a part of a molecule responsible for its color, in this case, the nitrothiazole system. The nitro group is a powerful electron-withdrawing group and a strong chromophore, significantly impacting the absorption spectrum.[8][9] The carbamate group, along with the amine linker, can act as an auxochrome—a group that, when attached to a chromophore, modifies the λmax and the intensity of the absorption.

  • Solvent Effects (Solvatochromism): The polarity of the solvent can influence the electronic ground and excited states of a molecule differently, leading to shifts in the λmax. Polar solvents, for instance, can stabilize a more polar excited state, often causing a bathochromic shift in π → π* transitions. This phenomenon, known as positive solvatochromism, is a key indicator of intramolecular charge transfer (ICT) character.[10][11]

The diagram below illustrates the key functional groups within the 5-nitro-1,3-thiazol-2-ylcarbamate structure that determine its UV-Vis absorption profile.

G cluster_molecule Key Structural Influences on UV-Vis Absorption Thiazole Thiazole Ring (Core Conjugated System) Nitro 5-Nitro Group (Strong Chromophore, E-withdrawing) Thiazole->Nitro extends conjugation Carbamate 2-Carbamate Group (Auxochrome, Modulator) Thiazole->Carbamate attached to R_group R-Group (Steric & Electronic Effects) Carbamate->R_group

Caption: Core components of 5-nitro-1,3-thiazol-2-ylcarbamate derivatives influencing λmax.

Comparative Analysis of UV-Vis Absorption Maxima

While specific data for a homologous series of 5-nitro-1,3-thiazol-2-ylcarbamate derivatives is not extensively published in a single source, we can synthesize a comparative guide by examining related structures from the literature. This allows us to predict the spectral behavior of the target compounds. The following table summarizes λmax values for various nitroaromatic, carbamate, and thiazole-containing compounds, providing a basis for understanding how each component contributes to the overall spectrum.

Compound Class/DerivativeSolvent(s)Typical λmax Range (nm)Key Structural Feature(s)Reference(s)
Nitroaromatics
NitrobenzeneGas Phase, Solvents~240 - 270Benzene ring with a single NO₂ group[8][12]
DinitrotolueneGas Phase~210 - 240Addition of multiple NO₂ groups causes a blue shift[8][9]
p-NitrophenolBasic solution~400 - 413NO₂ and OH groups in conjugation, forming phenolate ion[13]
Carbamate Derivatives
N-Arylcarbamates (as part of NLOphores)Various363 - 692Carbamate acts as a donor in a push-pull chromophore system[11]
Carbamate PesticidesAcetonitrile190 - 220Simple carbamates without extensive conjugation[14]
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamateNot SpecifiedNot SpecifiedA direct analogue lacking the 5-nitro group[15]
Thiazole & Related Heterocycles
Azo dyes from 2-amino-5-nitrothiazoleMethanol, Aprotic Solvents486 - 654Extended azo-based conjugation with the nitrothiazole core[16]
6-Nitro-Benzothiazole DerivativesNot SpecifiedNot SpecifiedFused ring system with a nitro group[17]

Analysis and Predictions:

  • Baseline Absorption: Simple carbamates lacking significant conjugation absorb at very short wavelengths, typically below 220 nm.[14] The thiazole ring itself will push this absorption to longer wavelengths.

  • The Nitro Group's Dominance: The introduction of a nitro group onto the thiazole ring is expected to be the dominant factor determining the primary absorption band. As seen with nitroaromatics, this powerful chromophore will cause a significant bathochromic shift into the 250-400 nm range.[12]

  • Intramolecular Charge Transfer (ICT): The combination of the electron-donating amine of the carbamate linker and the electron-withdrawing nitro group across the thiazole ring creates a classic "push-pull" system. This is likely to induce an intramolecular charge transfer (ICT) transition, resulting in a strong absorption band at a relatively long wavelength (>300 nm). The exact λmax will be highly sensitive to the electronic nature of the 'R' group on the carbamate ester and the solvent polarity.[10][11]

  • Effect of Substituents: Modifying the alkyl or aryl 'R' group on the carbamate oxygen (e.g., ethyl vs. phenyl) will fine-tune the λmax. An electron-donating 'R' group would enhance the donor character of the carbamate, potentially leading to a red shift, while an electron-withdrawing group could cause a hypsochromic (blue) shift.

  • Expected λmax: Based on the comparative data, it is reasonable to predict that 5-nitro-1,3-thiazol-2-ylcarbamate derivatives will exhibit their primary π → π* absorption maxima (λmax) in the range of 320 nm to 450 nm , depending on the specific substitution and solvent used.

Standardized Protocol for UV-Vis Absorption Analysis

To ensure data comparability across different laboratories and studies, a standardized methodology is crucial. The following protocol outlines a robust procedure for determining the UV-Vis absorption maximum of a 5-nitro-1,3-thiazol-2-ylcarbamate derivative.

1. Materials and Reagents:

  • 5-nitro-1,3-thiazol-2-ylcarbamate derivative (analyte)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or DMSO). The solvent must be transparent in the wavelength range of interest.

  • Volumetric flasks (Class A)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

2. Instrumentation:

  • A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm.

3. Experimental Workflow:

Caption: Standard workflow for determining the UV-Vis absorption maximum (λmax).

4. Step-by-Step Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount (e.g., 1.0 mg) of the test compound. Quantitatively transfer it to a volumetric flask (e.g., 10 mL) and dissolve it in the chosen spectroscopic grade solvent to create a stock solution of known concentration.

  • Working Solution Preparation: Prepare a dilute working solution from the stock solution. The goal is to have a final concentration that yields a maximum absorbance reading between 0.2 and 1.0 AU (Absorbance Units), as this range provides the best signal-to-noise ratio and adherence to the Beer-Lambert Law.[6]

  • Instrument Warm-up: Power on the spectrophotometer, including both the deuterium (UV) and tungsten (visible) lamps, and allow the instrument to stabilize for at least 30 minutes.

  • Baseline Correction: Fill two matched quartz cuvettes with the pure solvent that was used to prepare your sample. Place one in the reference beam path and the other in the sample beam path. Perform a baseline scan across the desired wavelength range (e.g., 200-600 nm) to zero the instrument and subtract any absorbance from the solvent and cuvettes.

  • Sample Measurement: Remove the sample cuvette, discard the solvent, and rinse it two to three times with a small amount of your working solution. Fill the cuvette with the working solution and place it back into the sample holder.

  • Data Acquisition: Run the spectral scan. The instrument will plot absorbance versus wavelength.

  • Data Analysis: Use the instrument's software to automatically identify the peak wavelength of maximum absorbance. This value is the λmax. Record the λmax value and the corresponding absorbance.

Conclusion

The UV-Vis absorption characteristics of 5-nitro-1,3-thiazol-2-ylcarbamate derivatives are primarily governed by the strong π → π* and potential ICT transitions within the conjugated nitrothiazole system. While direct comparative data is sparse, analysis of related nitroaromatic and carbamate-containing compounds allows for the reliable prediction that their λmax values will fall within the 320-450 nm range. The precise absorption maximum is subject to modulation by the carbamate's substitution pattern and the polarity of the analytical solvent. By adhering to the standardized experimental protocol provided, researchers can generate high-quality, comparable data, facilitating the consistent characterization of these promising bioactive molecules and accelerating their development from laboratory synthesis to potential therapeutic application.

References

  • Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]

  • ResearchGate. UV‐Vis spectra of isobutyl carbamate‐substituted chromophores 12 c, 15 c, 19 c, 23 c, and 26 c. [Link]

  • PMC. (2023). Carbamate‐Functionalized NLOphores via a Formal [2+2] Cycloaddition‐Retroelectrocyclization Strategy. [Link]

  • ResearchGate. (2015). Study of the spectroscopic properties and first hyperpolarizabilities of disperse azo dyes derived from 2-amino-5-nitrothiazole. [Link]

  • Scribd. UV-Vis Spectroscopy of Organic Compounds. [Link]

  • MDPI. (2024). Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives. [Link]

  • ACS Publications. (1976). High-Performance Liquid Chromatography of Carbamate Pesticides. [Link]

  • Semantic Scholar. (2018). Synthesis, Spectroscopic Characterization and Biological Evaluation of Some 6-Nitro-Benzothiazole-2-yl-Hydrazone Derivatives. [Link]

  • ResearchGate. (2022). The UV–VIS spectra of biscarbamate 13 alone (red) and in the presence of Zn²⁺ (green), Cu²⁺ (blue) and Fe²⁺ (purple) recorded after 30 min of incubation. [Link]

  • S.T.E.I. Ovidius University of Constanta. UV-VIS Absorption spectroscopy. [Link]

  • ResearchGate. (2024). Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives. [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • IntechOpen. (2021). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]

  • ResearchGate. (2021). Derivatives from Thiazole Derivative. [Link]

  • Indus Journal of Bioscience Research. (2024). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. [Link]

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  • PMC. (2022). Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. [Link]

  • PMC. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. [Link]

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  • Analytica Chimica Acta. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. [Link]

  • ResearchGate. (2017). Design, synthesis, spectral characterization and bioactivity evaluation of new sulfonamide and carbamate derivatives of 5-Nitro-1H-indazole. [Link]

  • MDPI. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

  • Molecules. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes. [Link]

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  • Iraqi Journal of Science. (2014). Synthesis and Spectral Characterization of a New Series of N-4-Chlorobenzamide-5- phenylthiazolidin-3-one. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Butyl 5-nitro-1,3-thiazol-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of Butyl 5-nitro-1,3-thiazol-2-ylcarbamate. Tailored for researchers, scientists, and drug development professionals, this document offers a procedural, step-by-step approach to ensure the safe handling and disposal of this chemical, grounded in scientific principles and regulatory compliance.

Hazard Assessment and Characterization

Understanding the potential hazards of Butyl 5-nitro-1,3-thiazol-2-ylcarbamate is the first step in its safe management. Based on analogous compounds, the following hazards should be anticipated:

  • Toxicity: Nitroaromatic compounds and carbamates can be toxic if swallowed, inhaled, or absorbed through the skin.[1][4][5][6]

  • Environmental Hazard: Many nitroaromatic compounds are toxic to aquatic life with long-lasting effects.[1] Therefore, this compound should not be released into the environment.[7][8]

  • Reactivity: While not explicitly known for this compound, some multi-nitrated compounds can be reactive or potentially explosive under certain conditions.[9][10] It is also prudent to avoid mixing it with incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[5][11]

Table 1: Inferred Hazard Profile of Butyl 5-nitro-1,3-thiazol-2-ylcarbamate

Hazard CategoryInferred GHS ClassificationPrecautionary Measures
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[4][5][6]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Wear protective gloves and clothing. Wash skin with plenty of water if contact occurs.[4][5][6]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[4][5][6]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)Avoid breathing dust/fumes/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[4][5]
Hazardous to the Aquatic Environment (Chronic) Category 2 (Toxic to aquatic life with long lasting effects)Avoid release to the environment.[1]

Personal Protective Equipment (PPE)

When handling Butyl 5-nitro-1,3-thiazol-2-ylcarbamate and its waste, the following PPE is mandatory to minimize exposure:

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[4][12]

  • Eye/Face Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11]

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or in case of a spill, a chemical-resistant suit may be necessary.[12]

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator should be used.[7][13] All work with this chemical should ideally be conducted in a chemical fume hood.[7]

Waste Segregation and Containerization

Proper segregation and containerization are critical to prevent accidental reactions and to ensure compliant disposal.

Step-by-Step Procedure:
  • Waste Identification: All waste containing Butyl 5-nitro-1,3-thiazol-2-ylcarbamate, including contaminated labware and PPE, must be treated as hazardous waste.[14]

  • Container Selection: Use a designated, leak-proof, and compatible container for waste collection. The container must be in good condition with a secure lid.[1][14]

  • Waste Segregation:

    • Collect waste containing Butyl 5-nitro-1,3-thiazol-2-ylcarbamate in a dedicated "Hazardous Waste" container.[1]

    • Do not mix this waste with other waste streams, such as non-hazardous trash, aqueous waste, or other incompatible chemicals.[1][7]

  • Labeling: Immediately label the waste container with the following information:[1][14]

    • The words "Hazardous Waste"

    • The full chemical name: "Butyl 5-nitro-1,3-thiazol-2-ylcarbamate"

    • The approximate concentration and volume

    • The date of accumulation

    • Appropriate hazard pictograms (e.g., toxic, environmental hazard)

On-Site Storage and Accumulation

Proper storage of hazardous waste is regulated and essential for safety.

Step-by-Step Procedure:
  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of laboratory personnel.[1]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[1]

  • Ventilation: Store the waste in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.[1][14]

Spill and Decontamination Procedures

In the event of a spill, a prompt and safe response is crucial.

Step-by-Step Procedure for a Small Spill:
  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Wear appropriate PPE, including respiratory protection if the substance is dusty or volatile.[15]

  • Containment: For liquid spills, create a dike around the spill using absorbent materials like vermiculite or cat litter.[15]

  • Absorption: Cover the spill with an inert absorbent material. Work from the outside of the spill inward.[15]

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.[4][15]

  • Decontamination: Decontaminate the spill area and any affected equipment with a suitable solvent or detergent solution, followed by a water rinse.[15][16] Collect all decontamination materials as hazardous waste.

  • Labeling: Properly label the waste container with all its contents.

For large spills, evacuate the area and contact your institution's EHS department immediately.[17]

Final Disposal Plan

The final disposal of Butyl 5-nitro-1,3-thiazol-2-ylcarbamate must be handled by a licensed hazardous waste disposal company.

Step-by-Step Procedure:
  • Contact EHS: Once your waste container is full or ready for disposal, contact your institution's EHS department.[1] They will arrange for a pickup by a licensed hazardous waste contractor.

  • Recommended Disposal Method: The most appropriate disposal method for nitroaromatic compounds and carbamates is high-temperature incineration in a specialized hazardous waste incinerator.[1][3] This process effectively destroys the toxic organic compounds.

  • Regulatory Compliance: Carbamate wastes are regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[18][19] Your EHS department will ensure that the disposal method complies with all current land disposal restrictions and treatment standards for these types of wastes.[18][20]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Butyl 5-nitro-1,3-thiazol-2-ylcarbamate.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_WasteHandling Waste Handling & Storage cluster_Disposal Final Disposal A Waste Generation (Butyl 5-nitro-1,3-thiazol-2-ylcarbamate) B Hazard Assessment (Inferred as Hazardous) A->B Characterize D Segregate Waste (Dedicated Container) A->D Collect C Select Appropriate PPE B->C Select C->A E Label Container ('Hazardous Waste', Chemical Name, etc.) D->E Label F Store in SAA (Secondary Containment, Ventilated) E->F Store G Contact EHS for Pickup F->G Request H Transport by Licensed Contractor G->H Arrange I High-Temperature Incineration H->I Dispose

Caption: Disposal workflow for Butyl 5-nitro-1,3-thiazol-2-ylcarbamate.

References

  • Benchchem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • Lawless, E. W., Ferguson, T. L., & Meiners, A. F. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA-670/2-75-057. U.S. Environmental Protection Agency.
  • Environmental Protection Agency. (2011). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register.
  • MilliporeSigma. (2025). Safety Data Sheet.
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Personal Protective Equipment (PPE) & Handling Guide: Butyl 5-nitro-1,3-thiazol-2-ylcarbamate

[1][2][3][4]

Executive Summary & Risk Profile

Butyl 5-nitro-1,3-thiazol-2-ylcarbamate is a functionalized nitro-heterocycle used primarily as a pharmaceutical intermediate in the synthesis of antiprotozoal agents (similar to Nitazoxanide derivatives) and antimicrobial compounds.[1][2][3][4]

Handling this compound requires a nuanced understanding of its Structure-Activity Relationship (SAR) .[1][2][3] The molecule contains two distinct hazard moieties:[1][3]

  • The 5-Nitro-thiazole core: Historically associated with genotoxicity and high biological activity (enzyme inhibition).[1][2][3] Nitro-heterocycles can also exhibit energetic properties (shock/friction sensitivity) when dry and pure.[1][2][3]

  • The Carbamate linker: Often associated with cholinesterase inhibition and potential neurotoxicity, though the butyl ester chain modifies lipophilicity and skin permeation rates.[3]

Core Directive: Treat this compound as a Suspected Carcinogen and High-Potency Active Pharmaceutical Ingredient (HPAPI) .[3] All handling must prevent inhalation of dust and dermal absorption.[3]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for laboratory settings handling >10 mg of substance.

Protection ZoneRecommended EquipmentScientific Rationale (The "Why")
Respiratory P100 / HEPA Filter (Half-face respirator minimum)The nitro-thiazole moiety suggests potential genotoxicity.[1][2][3] Standard N95 masks do not provide sufficient seal assurance or filtration efficiency for potential HPAPI dusts.[3]
Dermal (Hands) Double-gloving (Nitrile inner / Polychloroprene outer)Nitro compounds are lipophilic.[1][2][3] A single nitrile layer may be permeable over extended contact.[3] The outer polychloroprene layer provides chemical resistance, while the inner nitrile acts as a biological barrier.[3]
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient.[3] In the event of a powder puff or splash, the mucous membranes of the eye provide a direct route for systemic absorption of the nitro compound.[3]
Body Tyvek® Lab Coat (Disposable, elastic cuffs)Cotton coats trap dust in the weave, creating a secondary exposure source in laundry or office areas.[3] Disposable coats prevent cross-contamination.[3]

Operational Protocols: The "Self-Validating" Workflow

A. Weighing & Transfer (Solid State)

The highest risk of exposure occurs during the transfer of the dry solid.[3]

  • Static Elimination: Place an ionizing fan or anti-static gun inside the fume hood before opening the vial.[3]

    • Reasoning: Nitro-carbamates can be electrostatically charged.[1][2][3][5] Static discharge can disperse the powder (inhalation risk) or, in rare cases with high purity nitro-compounds, initiate decomposition.[1][2][3]

  • The "Boat-in-Jar" Technique: Do not pour the chemical.[1][2][3] Place the weighing boat inside a larger secondary jar. Transfer the chemical with a spatula into the boat while it is contained.[3]

    • Validation: If spillage occurs, it is contained within the secondary jar, not the balance or hood surface.[3]

  • Solvent Dampening: If possible, add the reaction solvent to the solid before removing it from the hood.[3] Handling the compound in solution significantly reduces inhalation risk.[3]

B. Reaction & Synthesis[3][6]
  • Temperature Control: Maintain reaction temperatures <50°C unless strictly necessary.

    • Reasoning: Nitro-heterocycles have lower thermal decomposition thresholds than standard aromatics.[1][2][3] Overheating can release toxic nitrogen oxide (NOx) fumes.[3]

  • Inert Atmosphere: Run reactions under Nitrogen or Argon.

    • Reasoning: Reduces moisture absorption (hydrolysis of the carbamate) and mitigates oxidative risks associated with the nitro group.[3]

Emergency Response & Disposal

Spill Management Logic

Do NOT use paper towels to wipe up dry powder. This generates friction (energetic risk) and aerosolizes the dust.[3]

  • Isolate: Evacuate the immediate 3-meter radius.[2][3]

  • Dampen: Gently mist the powder with an inert solvent (e.g., PEG-400 or water) to suppress dust.[3]

  • Neutralize: For significant spills, treat with a dilute alkaline solution (10% NaOH) to hydrolyze the carbamate and deactivate the biological potency (consult EHS before applying to large quantities).[3]

  • Collect: Use a scoop or chemically resistant absorbent pads.[3]

Disposal Path[1][2][3][4][7]
  • Classification: Hazardous Organic Waste (Toxic/Irritant).[3]

  • Segregation: Do not mix with strong oxidizers or reducing agents.[3]

  • Destruction: High-temperature incineration (>1000°C) is required to fully mineralize the nitro-thiazole ring.[1][2][3]

Visualizing the Safety Logic

Diagram 1: PPE Selection Decision Tree

This logic flow ensures you select the correct protection based on the physical state of the chemical.[3]

PPE_SelectionStartHandling Butyl 5-nitro-1,3-thiazol-2-ylcarbamateStateDetermine Physical StateStart->StateSolidSolid / PowderState->SolidSolutionDissolved in SolventState->SolutionSolid_PPECRITICAL REQ:1. Fume Hood (Face velocity >100 fpm)2. P100 Respirator3. Double Gloves + TyvekSolid->Solid_PPESolution_PPESTANDARD REQ:1. Fume Hood2. Splash Goggles3. Nitrile Gloves (0.11mm min)Solution->Solution_PPEStaticApply Static Control(Ionizer)Solid_PPE->StaticPermeationCheck Solvent Permeation(e.g., DCM vs. DMSO)Solution_PPE->Permeation

Caption: Decision logic for PPE selection based on physical state, prioritizing respiratory protection for solids.

Diagram 2: Emergency Spill Response Workflow

A step-by-step visual guide for containing accidental release.

Spill_ResponseSpillSpill DetectedEvacuate1. Evacuate & Signage(Radius > 3m)Spill->EvacuateAssess2. Assess State(Powder vs Liquid)Evacuate->AssessPowderPowder SpillAssess->PowderLiquidLiquid SpillAssess->LiquidWet_Method3. Mist with PEG/Water(Prevent Aerosol)Powder->Wet_MethodSuppress DustAbsorb3. Absorb with Pads(Do not wipe)Liquid->AbsorbWaste4. Double BagLabel: 'Toxic Organic'Wet_Method->WasteAbsorb->WasteReport5. Report to EHSWaste->Report

Caption: Emergency workflow emphasizing dust suppression (wet method) to prevent inhalation during cleanup.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53397352, tert-Butyl N-[5-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate (Related Structure).[1][2][3] Retrieved October 26, 2025.[3] [Link][1][2][3]

  • European Chemicals Agency (ECHA). Substance Information: 2-Amino-5-nitrothiazole (Structural Parent). [Link][1][2][3]

  • U.S. EPA. TSCA Chemical Substance Inventory: Thiazole derivatives and Nitro compounds. [Link][3]

Disclaimer: This guide is intended for qualified research personnel.[3] Always consult your institution's specific Chemical Hygiene Plan (CHP) before handling novel chemical entities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.